Lyciumamide B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H36N2O8 |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
(17E)-13-hydroxy-11-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione |
InChI |
InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)39)34(41)33-28-19-24(20-31(45-2)35(28)42)7-14-32(40)37-17-15-22-3-9-26(10-4-22)46-27-11-5-23(6-12-27)16-18-38-36(33)43/h3-14,19-21,33-34,39,41-42H,15-18H2,1-2H3,(H,37,40)(H,38,43)/b14-7+/t33?,34-/m1/s1 |
Clave InChI |
ITRZQYUTKGTYOP-KEDYBXFBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling Lyciumamide B: A Technical Guide to Its Natural Sources, Isolation, and Potential Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamide B, a phenolic amide found in the fruits of Lycium barbarum (goji berry), has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound beyond the common goji berry, detailed methodologies for its isolation and identification, and an exploration of its potential interactions with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
Currently, Lycium barbarum remains the only definitively confirmed natural source of this compound. However, phytochemical investigations into closely related species within the Lycium genus suggest the potential for its presence in other plants.
-
Lycium chinense : This species is a strong candidate for containing this compound. A comprehensive review of the chemical constituents of the Lycium genus has reported the isolation of a compound referred to as "lyciumamide" from L. chinense.[1] While the specific isomer was not identified, the close botanical relationship and shared chemical profiles between L. barbarum and L. chinense make the presence of this compound in the latter plausible.[2][3][4] Further targeted phytochemical analysis of L. chinense is warranted to confirm this hypothesis.
-
Lycium ruthenicum : Commonly known as black goji, this species is rich in various phenolic compounds.[5] While no studies have yet reported the isolation of this compound from L. ruthenicum, its phytochemical diversity suggests it could be a potential, albeit unconfirmed, source.
It is important to note that while other phenolic amides, such as Lyciumamide A and Lyciumamide H, have been isolated from Lycium chinense, the presence of this compound has not been explicitly documented in the current scientific literature.[6][7]
Experimental Protocols
The isolation and identification of this compound require a multi-step chromatographic process coupled with spectroscopic analysis for structural elucidation. The following protocol is a generalized workflow based on established methods for the separation of phenolic amides from Lycium species.[8]
Extraction
-
Plant Material: Dried and powdered fruits of Lycium barbarum.
-
Solvent: 95% Ethanol (B145695).
-
Procedure:
-
Macerate the powdered plant material with 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography
-
Stationary Phases:
-
Macroporous adsorption resin (e.g., D101).
-
Sephadex LH-20.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column.
-
-
Procedure:
-
Macroporous Resin Chromatography: Dissolve the crude extract in water and apply it to a D101 macroporous resin column. Wash the column with distilled water to remove sugars and other polar impurities. Elute the phenolic amide fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Sephadex LH-20 Chromatography: Concentrate the ethanol fraction containing the phenolic amides and apply it to a Sephadex LH-20 column. Elute with methanol (B129727) to further separate the compounds based on molecular size.
-
Preparative HPLC: Subject the fractions enriched with this compound from the Sephadex LH-20 column to Prep-HPLC on a C18 column. Use a gradient elution system, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. The gradient can be optimized based on the specific separation.
-
Structural Elucidation
The identification of this compound is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the chemical structure. A recent study on the structural revision of Lyciumamides provides detailed NMR data for this compound.
Data Presentation
The following table summarizes the 1H and 13C NMR spectral data for this compound, which are critical for its unambiguous identification.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Tyramine Moiety 1 | ||
| 1 | 130.5 | |
| 2, 6 | 130.4 | 7.05 (d, 8.5) |
| 3, 5 | 116.2 | 6.72 (d, 8.5) |
| 4 | 156.9 | |
| 7 | 42.1 | 2.76 (t, 7.5) |
| 8 | 35.5 | 3.47 (t, 7.5) |
| Ferulic Acid Moiety 1 | ||
| 1' | 127.9 | |
| 2' | 111.1 | 7.12 (d, 2.0) |
| 3' | 149.2 | |
| 4' | 146.1 | |
| 5' | 116.3 | 6.82 (d, 8.0) |
| 6' | 123.4 | 7.00 (dd, 8.0, 2.0) |
| 7' | 141.1 | 7.49 (d, 15.5) |
| 8' | 119.5 | 6.42 (d, 15.5) |
| 9' | 168.9 | |
| 3'-OCH3 | 56.4 | 3.90 (s) |
| Tyramine Moiety 2 | ||
| 1'' | 130.5 | |
| 2'', 6'' | 130.4 | 7.05 (d, 8.5) |
| 3'', 5'' | 116.2 | 6.72 (d, 8.5) |
| 4'' | 156.9 | |
| 7'' | 42.1 | 2.76 (t, 7.5) |
| 8'' | 35.5 | 3.47 (t, 7.5) |
| Ferulic Acid Moiety 2 | ||
| 1''' | 127.9 | |
| 2''' | 111.1 | 7.12 (d, 2.0) |
| 3''' | 149.2 | |
| 4''' | 146.1 | |
| 5''' | 116.3 | 6.82 (d, 8.0) |
| 6''' | 123.4 | 7.00 (dd, 8.0, 2.0) |
| 7''' | 141.1 | 7.49 (d, 15.5) |
| 8''' | 119.5 | 6.42 (d, 15.5) |
| 9''' | 168.9 | |
| 3'''-OCH3 | 56.4 | 3.90 (s) |
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Potential Signaling Pathway Involvement
Direct evidence for the signaling pathways modulated by isolated this compound is limited. However, one study identified this compound as a potential binder to the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2).[9] TREM2 is a receptor on microglia that plays a crucial role in neuroinflammation and phagocytosis. Its activation can lead to the suppression of pro-inflammatory responses. The following diagram illustrates a plausible signaling cascade that could be influenced by this compound, based on this initial finding.
Caption: Plausible anti-inflammatory signaling cascade involving TREM2.
Conclusion
While Lycium barbarum is the only confirmed natural source of this compound, the phytochemical landscape of the Lycium genus, particularly Lycium chinense, presents a promising avenue for future research to identify alternative sources. The provided experimental workflow offers a robust framework for the isolation and identification of this compound. The preliminary evidence linking this compound to the TREM2 receptor opens up exciting possibilities for its potential role in modulating neuroinflammatory pathways. Further investigation is essential to fully elucidate the biological activities and therapeutic potential of this compound, making it a compound of significant interest for the drug development community.
References
- 1. Systematic Review of Chemical Constituents in the Genus Lycium (Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What's the choice for goji: Lycium barbarum L. or L. chinense Mill.? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Discrimination of Lycium chinense and Lycium barbarum by taste pattern and betaine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nine new compounds from the root bark of Lycium chinense and their α-glucosidase inhibitory activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24751B [pubs.rsc.org]
- 8. Elucidating the Disparate Impact of Purification Levels on Lycium barbarum Phenolic Extracts: Chemical Composition and Hypoglycemic Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Active Ingredients Targeted TREM2 by SPR Biosensor-UPLC/MS Recognition System, and Investigating the Mechanism of Anti-Neuroinflammatory Activity on the Lignin-Amides from Datura metel Seeds - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Lyciumamide B: A Technical Guide for Researchers
An In-depth Exploration of the Biosynthetic Pathway of a Promising Neuroprotective Agent
Introduction
Lyciumamide B, a naturally occurring phenolic amide found in the fruits of Lycium barbarum (goji berry), has garnered significant interest within the scientific community for its potential neuroprotective properties. Structurally, it is a dimer of N-feruloyltyramine, belonging to the class of compounds known as lignanamides. Understanding the intricate biosynthetic pathway of this compound in plants is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, from its precursor molecules to the final dimerization step. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of plant-derived natural products.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the well-established shikimate and phenylpropanoid pathways, culminating in an oxidative coupling reaction. The overall pathway can be divided into two main stages: the synthesis of the N-feruloyltyramine monomer and its subsequent dimerization to form this compound.
Stage 1: Biosynthesis of the N-Feruloyltyramine Monomer
The formation of N-feruloyltyramine requires the convergence of two precursor molecules: feruloyl-CoA, derived from the phenylpropanoid pathway, and tyramine (B21549), synthesized from the amino acid tyrosine.
1.1. Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA
The phenylpropanoid pathway is a central metabolic route in plants, responsible for the production of a wide array of phenolic compounds. The synthesis of feruloyl-CoA begins with the amino acid L-phenylalanine and proceeds through the following key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Shikimate O-Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate.
-
Coumaroyl 5-O-shikimate 3'-hydroxylase (C3'H): Hydroxylates the p-coumaroyl-shikimate to produce caffeoyl-shikimate.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of the caffeoyl moiety to yield feruloyl-CoA.
1.2. Tyramine Biosynthesis
The second precursor, tyramine, is derived from the amino acid L-tyrosine through a single decarboxylation reaction catalyzed by the enzyme:
-
Tyrosine Decarboxylase (TyDC): Removes the carboxyl group from L-tyrosine to produce tyramine.
1.3. Condensation to N-Feruloyltyramine
The final step in the synthesis of the monomer is the condensation of feruloyl-CoA and tyramine. This reaction is catalyzed by a key enzyme belonging to the BAHD family of acyltransferases:
-
Tyramine N-Feruloyltransferase (THT): Catalyzes the transfer of the feruloyl group from feruloyl-CoA to the amino group of tyramine, forming N-feruloyltyramine and releasing Coenzyme A.
Figure 1: Biosynthesis of the N-Feruloyltyramine Monomer.
Stage 2: Dimerization to this compound
This compound is a dimer of N-feruloyltyramine, and its formation is believed to occur through an oxidative coupling mechanism. This process involves the generation of radical intermediates from two molecules of N-feruloyltyramine, which then couple to form the dimer. While the precise enzymatic control of this step in Lycium barbarum has not been fully elucidated, it is widely accepted that enzymes such as laccases and peroxidases are responsible for catalyzing such phenolic coupling reactions in plants.
-
Laccases and Peroxidases: These oxidative enzymes are capable of generating phenoxy radicals from various phenolic substrates. In the context of this compound biosynthesis, a laccase or peroxidase is hypothesized to oxidize N-feruloyltyramine, leading to the formation of radicals that subsequently couple to form the dimeric structure of this compound. The regioselectivity of this coupling reaction is a critical factor in determining the final structure of the resulting lignanamide.
Figure 2: Proposed Dimerization of N-Feruloyltyramine to this compound.
Quantitative Data
While comprehensive quantitative data for the entire this compound biosynthetic pathway in Lycium barbarum is currently limited in the scientific literature, kinetic data for the key enzyme, tyramine N-feruloyltransferase (THT), has been reported from other plant species within the Solanaceae family. This information provides valuable insights into the enzyme's substrate affinity.
| Plant Species | Substrate | Apparent Km (µM) | Reference |
| Solanum tuberosum (Potato) | Tyramine (in the presence of feruloyl-CoA) | 20 | [1] |
| Solanum tuberosum (Potato) | Tyramine (in the presence of 4-coumaroyl-CoA) | 174 | [1] |
| Nicotiana tabacum (Tobacco) | Feruloyl-CoA | Exhibits negative cooperativity above 2.5 µM | [1] |
Note: Vmax values are highly dependent on the specific enzyme preparation and assay conditions, making direct comparisons between studies challenging. For detailed kinetic parameters, consulting the primary literature is recommended.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Extraction and Quantification of Phenolic Amides
This protocol outlines a general procedure for the extraction and quantification of N-feruloyltyramine and this compound from Lycium barbarum plant material.
1. Sample Preparation:
- Freeze-dry fresh plant material (e.g., fruits) and grind into a fine powder.
2. Extraction:
- Extract the powdered tissue with 80% methanol (B129727) (v/v) at a ratio of 1:10 (w/v) overnight at 4°C with constant agitation.
- Centrifuge the mixture at 10,000 x g for 15 minutes.
- Collect the supernatant and repeat the extraction of the pellet twice.
- Pool the supernatants and evaporate the methanol under reduced pressure.
- Lyophilize the remaining aqueous fraction to obtain the crude extract.
3. Quantification by High-Performance Liquid Chromatography (HPLC):
- Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
- Gradient Program: A linear gradient tailored to resolve the compounds of interest.
- Detection: Monitor at the maximum absorbance wavelength for N-feruloyltyramine and this compound (typically around 320 nm).
- Quantification: Use external calibration curves of authentic standards of N-feruloyltyramine and, if available, this compound.
Start [label="Plant Material (Lycium barbarum)"];
Grind [label="Freeze-drying and Grinding"];
Extract [label="Extraction with 80% Methanol"];
Centrifuge [label="Centrifugation"];
Evaporate [label="Evaporation and Lyophilization"];
HPLC [label="HPLC-PDA Analysis"];
Quantify [label="Quantification"];
Start -> Grind;
Grind -> Extract;
Extract -> Centrifuge;
Centrifuge -> Evaporate;
Evaporate -> HPLC;
HPLC -> Quantify;
}
Figure 3: Workflow for Extraction and Quantification of Phenolic Amides.
Protocol 2: Tyramine N-Feruloyltransferase (THT) Enzyme Assay
This protocol describes a method for measuring the activity of THT in plant protein extracts.
1. Protein Extraction:
- Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 5% glycerol, and 1% PVPP).
- Centrifuge at 15,000 x g for 20 minutes at 4°C.
- Use the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Enzyme Assay:
- Reaction Mixture (total volume of 100 µL):
- 50 µL of plant protein extract
- 10 µL of 10 mM tyramine in water
- 10 µL of 1 mM feruloyl-CoA in water
- 30 µL of assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
- Procedure:
- Pre-incubate the reaction mixture without feruloyl-CoA at 30°C for 5 minutes.
- Initiate the reaction by adding feruloyl-CoA.
- Incubate at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding an equal volume of ice-cold methanol.
- Centrifuge to pellet any precipitated protein.
- Analyze the supernatant by HPLC (as described in Protocol 1) to quantify the amount of N-feruloyltyramine produced.
- Enzyme Activity Calculation: Express the activity as pkat/mg protein or nmol/h/mg protein.
Protocol 3: Laccase/Peroxidase Activity Assay for Oxidative Coupling
This protocol provides a general method to screen for oxidative coupling activity in plant extracts using N-feruloyltyramine as a substrate.
1. Protein Extraction:
- Follow the same procedure as described in Protocol 2 for protein extraction.
2. Enzyme Assay:
- Reaction Mixture (total volume of 1 mL):
- 800 µL of assay buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.0 for laccase; 100 mM phosphate (B84403) buffer, pH 6.5 for peroxidase)
- 100 µL of 10 mM N-feruloyltyramine in methanol
- 50 µL of plant protein extract
- For peroxidase assay, add 50 µL of 10 mM H2O2 to initiate the reaction.
- Procedure:
- Incubate the reaction mixture at 30°C.
- Monitor the reaction by observing the decrease in the substrate peak (N-feruloyltyramine) and the appearance of new product peaks (dimers) over time using HPLC (as described in Protocol 1).
- Alternatively, a spectrophotometric assay can be developed by monitoring the change in absorbance at a specific wavelength if the product has a distinct absorption maximum.
Regulation of the Biosynthesis Pathway
The biosynthesis of phenolic compounds, including lignanamides, is tightly regulated in plants at multiple levels. While specific regulatory mechanisms for this compound are not yet fully understood, general principles of phenylpropanoid pathway regulation likely apply.
-
Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes such as PAL, C4H, 4CL, and THT is often coordinately regulated by transcription factors, including those from the MYB, bHLH, and WRKY families. These transcription factors can be induced by various developmental cues and environmental stimuli, such as pathogen attack, UV radiation, and nutrient availability. Transcriptomic studies of Lycium barbarum have identified differentially expressed genes in the phenylpropanoid and flavonoid biosynthesis pathways under different conditions, suggesting a complex regulatory network.[2][3][4]
-
Metabolic Channeling and Metabolons: There is growing evidence for the organization of biosynthetic enzymes into multi-enzyme complexes, or "metabolons," which can enhance catalytic efficiency and prevent the diffusion of reactive intermediates. It is plausible that the enzymes involved in this compound biosynthesis are organized in such a manner.
-
Feedback Inhibition: The activity of key enzymes in biosynthetic pathways can be allosterically regulated by downstream products. This feedback inhibition allows the plant to fine-tune the metabolic flux according to its physiological needs.
Figure 4: Logical Relationship of Regulatory Mechanisms in this compound Biosynthesis.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Lycium barbarum is a complex and fascinating area of research. While the synthesis of the N-feruloyltyramine monomer is well-understood, the specific enzymes and regulatory mechanisms governing the final dimerization step remain to be fully elucidated. Future research should focus on the identification and characterization of the specific laccases or peroxidases from Lycium barbarum responsible for the oxidative coupling of N-feruloyltyramine. The application of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will be instrumental in identifying candidate genes and unraveling the intricate regulatory networks that control the biosynthesis of this promising neuroprotective compound. A complete understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this compound and its derivatives for pharmaceutical applications.
References
- 1. Metabolomic and Transcriptomic Analyses of Lycium barbarum L. under Heat Stress [ideas.repec.org]
- 2. Integrative Analysis of Transcriptome and Metabolome Reveals Salt Stress Orchestrating the Accumulation of Specialized Metabolites in Lycium barbarum L. Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Analysis of Transcriptome and Metabolome Reveals New Insights into the Molecular Mechanism Underlying the Color Differences in Wolfberry (Lycium barbarum) [mdpi.com]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Lyciumamide B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyciumamide B, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuroprotection and anti-inflammatory processes. Initially isolated from Lycium barbarum, its structural elucidation has been a subject of recent revision, with compelling evidence suggesting it is identical to the known compound, grossamide (B206653). This guide provides a comprehensive overview of the physical and chemical properties of this compound (hereafter referred to as grossamide), its biological activities, and the experimental protocols utilized for its study. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Structural Elucidation and Identification
Initially identified as this compound, recent studies involving detailed 1D and 2D NMR experiments and 13C NMR calculations have led to a structural revision. The evidence strongly indicates that the compound is, in fact, grossamide , a known lignanamide. This guide will proceed with the data and properties associated with grossamide.
Physical and Chemical Properties
Grossamide is a solid powder at room temperature. Its physicochemical properties are summarized in the tables below, compiled from various chemical databases and research articles.
Table 1: General and Calculated Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₃₆N₂O₈ | [1][2] |
| Molecular Weight | 624.68 g/mol | [3] |
| CAS Number | 80510-06-1 | [1][2] |
| Appearance | Solid Powder | [4] |
| Melting Point | 174 - 175 °C | [5] |
| Boiling Point | 934.8 ± 65.0 °C at 760 mmHg | [1][5] |
| Density | 1.3 ± 0.1 g/cm³ | [1][5] |
| Flash Point | 519.2 ± 34.3 °C | [1][5] |
| Refractive Index | 1.654 | [1][5] |
| XLogP3 | 4.9 | [2] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 8 | [2] |
| Rotatable Bond Count | 12 | [2] |
| Topological Polar Surface Area | 147 Ų | [2] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| DMSO | Soluble | [4][6] |
| Chloroform | Soluble | [4][6] |
| Dichloromethane | Soluble | [4][6] |
| Ethyl Acetate (B1210297) | Soluble | [4][6] |
| Acetone | Soluble | [4][6] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification of grossamide. Below is a summary of expected spectral characteristics based on its chemical structure and data from similar compounds.
Table 3: Spectroscopic Data Summary
| Technique | Data and Interpretation |
| ¹H NMR | The ¹H NMR spectrum of grossamide is complex due to the large number of protons in different chemical environments. Key signals would include those in the aromatic region (approx. 6.5-8.5 ppm), methoxy (B1213986) group protons (singlets around 3.8 ppm), and aliphatic protons of the ethylamine (B1201723) chains. |
| ¹³C NMR | The ¹³C NMR spectrum would show a large number of signals corresponding to the 36 carbon atoms. Characteristic peaks include those for the carbonyl carbons of the amide groups (approx. 167-170 ppm), aromatic carbons (approx. 110-160 ppm), and methoxy group carbons (approx. 55-56 ppm). A publicly available spectrum can be found on PubChem.[7] |
| Infrared (IR) Spectroscopy | The IR spectrum of grossamide is expected to show characteristic absorption bands for its functional groups. These would include: a broad band for O-H stretching (phenolic groups) and N-H stretching (amide groups) around 3300-3500 cm⁻¹, a strong absorption for C=O stretching of the amide I band around 1630-1680 cm⁻¹, N-H bending of the amide II band around 1520-1550 cm⁻¹, and C-O stretching for the ether and phenolic groups.[3][8][9][10][11] |
| Mass Spectrometry (MS) | Under electrospray ionization (ESI), the mass spectrum would show a prominent protonated molecular ion [M+H]⁺ at m/z 625.25.[5] Fragmentation analysis would likely reveal cleavage of the amide bonds (N-CO cleavage), which is a common fragmentation pathway for amides, leading to the formation of acylium cations and the loss of the amine moieties.[5][12][13] |
Biological Activity and Mechanism of Action
Grossamide exhibits significant biological activities, with its anti-neuroinflammatory effects being the most extensively studied.
Anti-Neuroinflammatory Activity
Grossamide has been demonstrated to be a potent inhibitor of neuroinflammation.[1][7] Studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that grossamide significantly inhibits the production and secretion of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[14]
Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway
The primary mechanism underlying the anti-neuroinflammatory effects of grossamide is the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[7][14] In response to inflammatory stimuli like LPS, TLR4 activation triggers a downstream cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the p65 subunit of NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes. Grossamide intervenes in this pathway by:
-
Markedly attenuating the LPS-induced expression of TLR4 and its downstream adaptor protein, myeloid differentiation factor 88 (MyD88).[7]
-
Inhibiting the phosphorylation and subsequent degradation of IκBα.
-
Preventing the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[4]
This comprehensive inhibition of the TLR4/NF-κB pathway effectively shuts down the inflammatory response in microglial cells.
Inhibition of the TLR4/NF-κB signaling pathway by Grossamide.
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of grossamide.
Isolation and Purification of Grossamide from Cannabis sativa L. (Hemp Seed)
The following is a representative protocol for the isolation of grossamide from hemp seed, based on common phytochemical extraction and purification techniques.
-
Extraction:
-
Grind dried hemp seeds into a fine powder.
-
Macerate the powder with 70% methanol (B129727) at a 1:10 solid-to-liquid ratio.
-
Perform the extraction in an ultrasonic bath for 60 minutes at ambient temperature to enhance efficiency.[15]
-
Filter the mixture and concentrate the supernatant under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography on a silica (B1680970) gel column.
-
Elute with a gradient of chloroform-methanol or hexane-ethyl acetate to separate fractions based on polarity.
-
-
Purification:
-
Further purify the fractions containing grossamide using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Monitor the elution using a UV detector and collect the fractions corresponding to the grossamide peak.
-
Confirm the purity of the isolated compound using analytical HPLC and spectroscopic methods (NMR, MS).
-
Workflow for Isolation and Purification of Grossamide.
In Vitro Anti-Neuroinflammatory Assay
The following protocol details the steps to assess the anti-neuroinflammatory activity of grossamide in BV2 microglial cells.[1][14]
-
Cell Culture and Treatment:
-
Culture BV2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of grossamide (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for a specified duration (e.g., 24 hours for cytokine release, 30 minutes for protein phosphorylation).
-
-
Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatants after treatment.
-
Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[11][16][17]
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate solution. Measure the absorbance at 450 nm.
-
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.[2][6][15]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software.[10]
-
-
Real-Time PCR for Gene Expression Analysis:
-
Extract total RNA from the treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
-
Conclusion
This compound, now recognized as grossamide, is a phenolic amide with well-defined physical and chemical properties and promising biological activities. Its potent anti-neuroinflammatory effects, mediated through the inhibition of the TLR4/NF-κB signaling pathway, make it a compelling candidate for further investigation in the context of neurodegenerative diseases and other inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the consistent and reproducible study of this compound. Further research into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental approaches for addressing fundamental biological questions in living, functioning cells with single molecule precision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. docbrown.info [docbrown.info]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of Biologically Active Compounds from Cannabis sativa L. Inflorescences by Using Different Extraction Solvents and Evaluation of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Combined BMP9 and bFGF Treatment on Runx2 and Col1 mRNA Expression in MC3T3-E1 Cells [scirp.org]
Technical Whitepaper: The Neuroprotective Mechanism of Action of Lyciumamide B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides an in-depth technical guide on the putative neuroprotective mechanisms of Lyciumamide B. It is critical to note that direct experimental data on this compound is scarce in the currently available scientific literature. The information presented herein is largely extrapolated from studies on the closely related compound, Lyciumamide A , and various extracts of Lycium barbarum (goji berry), the natural source of these amides. The mechanisms detailed below are therefore inferred and should be considered hypothetical for this compound pending direct investigation.
Executive Summary
This compound, a phenolic amide isolated from Lycium barbarum, is emerging as a compound of interest for its potential neuroprotective properties. While direct research on this compound is limited, studies on its analogue, Lyciumamide A, and Lycium barbarum extracts suggest a multi-faceted mechanism of action against neuronal damage. The proposed core mechanisms include N-methyl-D-aspartate receptor (NMDAR) antagonism to mitigate excitotoxicity, potent antioxidant effects via activation of the Nrf2 signaling pathway, and inhibition of apoptotic pathways. Furthermore, anti-inflammatory actions through the modulation of microglial activation are also implicated. This whitepaper synthesizes the available preclinical data, details key experimental protocols, and visualizes the involved signaling pathways to provide a comprehensive technical overview for research and development professionals.
Core Neuroprotective Mechanisms
The neuroprotective effects of Lyciumamides are attributed to three primary mechanisms:
-
2.1 Attenuation of Excitotoxicity: Overactivation of NMDARs by glutamate (B1630785) leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events. Lyciumamide A has been shown to act as an NMDAR antagonist, blocking this influx and thereby protecting neurons from excitotoxic death.[1][2][3]
-
2.2 Reduction of Oxidative Stress: Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal damage in various neurological disorders. Lyciumamide A demonstrates significant antioxidant properties by reducing ROS levels and enhancing the expression of antioxidant enzymes.[1][2][3] This is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
2.3 Inhibition of Apoptosis: Neuronal injury often culminates in programmed cell death, or apoptosis. Lyciumamide A has been observed to modulate key proteins in the apoptotic cascade, thereby promoting neuronal survival.[4][5]
-
2.4 Anti-Neuroinflammatory Effects: Chronic inflammation in the central nervous system, mediated by activated microglia, contributes to neurodegeneration. Extracts from Lycium barbarum have been shown to suppress the production of pro-inflammatory cytokines.[6][7][8]
Quantitative Data Presentation
The following tables summarize the quantitative data from key in vitro studies on Lyciumamide A (LyA) and Lycium barbarum extract (LBE), which serve as a proxy for understanding the potential effects of this compound.
Table 1: Neuroprotective Effects of Lyciumamide A on NMDA-Induced Toxicity in SH-SY5Y Cells
| Parameter Assessed | Treatment Group | Result | Fold Change/Percentage Change | Reference |
| Cell Viability | NMDA (1 mM) | Decreased | ~50% reduction vs. Control | [4] |
| NMDA + LyA (10 µM) | Increased | Significant recovery vs. NMDA | [4] | |
| NMDA + LyA (30 µM) | Increased | Further significant recovery vs. NMDA | [4] | |
| LDH Release | NMDA (1 mM) | Increased | Significant increase vs. Control | [4] |
| NMDA + LyA (10 µM) | Decreased | Significant reduction vs. NMDA | [4] | |
| NMDA + LyA (30 µM) | Decreased | Further significant reduction vs. NMDA | [4] | |
| Intracellular ROS | NMDA (1 mM) | Increased | Significant increase vs. Control | [4] |
| NMDA + LyA (30 µM) | Decreased | Significant reduction vs. NMDA | [4] | |
| Apoptotic Cells | NMDA (1 mM) | Increased | Significant increase vs. Control | [5] |
| NMDA + LyA (30 µM) | Decreased | Significant reduction vs. NMDA | [5] |
Table 2: Anti-Inflammatory Effects of Lycium barbarum Extract (LBE) on Oligomeric Amyloid-β-Induced Microglial Activation
| Parameter Assessed | Treatment Group | Result | Fold Change/Percentage Change | Reference |
| iNOS Expression (M1 Marker) | o-Aβ (5 µM) | Increased | Significant increase vs. Control | [6] |
| o-Aβ + LBE (250 µg/mL) | Decreased | Significant reduction vs. o-Aβ | [6] | |
| TNF-α mRNA | o-Aβ (5 µM) | Increased | Significant increase vs. Control | [6] |
| o-Aβ + LBE (250 µg/mL) | Decreased | Significant reduction vs. o-Aβ | [6] | |
| IL-1β mRNA | o-Aβ (5 µM) | Increased | Significant increase vs. Control | [6] |
| o-Aβ + LBE (250 µg/mL) | Decreased | Significant reduction vs. o-Aβ | [6] | |
| ARG-1 Expression (M2 Marker) | o-Aβ (5 µM) | No significant change | - | [6] |
| o-Aβ + LBE (250 µg/mL) | Increased | Significant increase vs. o-Aβ | [6] |
Detailed Experimental Protocols
4.1 Cell Culture and Treatment for Neuroprotection Assays
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Protocol:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, cells are pre-treated with varying concentrations of Lyciumamide A (e.g., 1, 10, 30 µM) for 2 hours.[4]
-
Neurotoxicity is induced by exposing the cells to 1 mM NMDA for 30 minutes.[4]
-
Post-incubation, cell viability is assessed.
-
4.2 Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
After treatment, the culture medium is replaced with 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
4.3 Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Protocol:
-
Cells are treated as described in 4.1.
-
The cells are then incubated with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
After incubation, cells are washed with phosphate-buffered saline (PBS).
-
Fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.
-
4.4 Western Blot Analysis of Signaling Proteins
-
Principle: Detects specific proteins in a sample to quantify changes in their expression or phosphorylation state.
-
Protocol:
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-NR2B, p-CaMKII, p-JNK, p-p38, Nrf2, HO-1, Bcl-2, Bax, Caspase-3).[1][4]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Signaling Pathways
5.1 NMDA Receptor-Mediated Excitotoxicity Pathway
The following diagram illustrates the signaling cascade initiated by NMDA receptor overactivation and the putative inhibitory points for this compound (inferred from Lyciumamide A).
5.2 Nrf2-Mediated Antioxidant Response Pathway
This diagram shows the proposed activation of the Nrf2 antioxidant pathway by this compound.
5.3 Experimental Workflow for Assessing Neuroprotective Effects
The following workflow outlines the typical experimental process for evaluating the neuroprotective effects of a compound like this compound in vitro.
Conclusion and Future Directions
The available evidence, primarily from studies on Lyciumamide A and Lycium barbarum extracts, strongly suggests that this compound possesses significant neuroprotective potential. Its putative ability to concurrently target excitotoxicity, oxidative stress, and apoptosis makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.
Future research should prioritize the following:
-
Isolation and direct testing of this compound: It is imperative to conduct studies using purified this compound to confirm that the neuroprotective effects observed with Lyciumamide A and Lycium barbarum extracts are directly attributable to it.
-
In vivo studies: Preclinical animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease, ischemic stroke) are needed to evaluate the efficacy and safety of this compound.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.
-
Elucidation of further molecular targets: A deeper investigation into the specific molecular interactions of this compound will provide a more complete understanding of its mechanism of action.
References
- 1. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lycium barbarum Ameliorates Neural Damage Induced by Experimental Ischemic Stroke and Radiation Exposure [imrpress.com]
- 3. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lycium barbarum extract promotes M2 polarization and reduces oligomeric amyloid-β-induced inflammatory reactions in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lycium barbarum extract promotes M2 polarization and reduces oligomeric amyloid-β-induced inflammatory reactions in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 10. Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Lyciumamide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Lyciumamide B is limited in publicly available scientific literature. This document synthesizes information from studies on structurally related compounds, such as Lyciumamide A, and extracts from Lycium barbarum to infer potential therapeutic targets and mechanisms of action for this compound. The experimental protocols and quantitative data presented are illustrative and based on methodologies commonly used to investigate similar natural products.
Introduction
This compound is a phenolic amide isolated from the stem of Lycium barbarum, a plant with a long history of use in traditional medicine.[1][2] Phenolic amides from this plant have garnered scientific interest due to their diverse biological activities, including anti-cancer, neuroprotective, and anti-inflammatory properties.[1][3][4][5] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its possible applications in oncology and neuroinflammation. The information is curated for researchers and professionals in drug discovery and development.
Potential Therapeutic Areas and Molecular Targets
Based on the bioactivity of related compounds and extracts, this compound is hypothesized to have therapeutic potential in two primary areas: cancer and neuroinflammation.
Anti-Cancer Activity
Phenolic amides from Lycium barbarum have demonstrated cytotoxic effects against cancer cell lines.[1][2] The proposed anti-cancer activity of this compound may involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
Potential Targets:
-
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[6] Inhibition of this pathway can lead to decreased proliferation and increased apoptosis in cancer cells.[5]
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival.[] Its inhibition is a common strategy in cancer therapy.
-
NF-κB Signaling Pathway: This pathway plays a crucial role in inflammation-driven cancers by promoting cell survival and proliferation.[8][9]
Neuroprotective and Anti-Neuroinflammatory Activity
A structurally similar compound, Lyciumamide A, has shown neuroprotective effects by mitigating NMDA receptor-mediated excitotoxicity.[3][10] Furthermore, extracts from Lycium species have been shown to modulate neuroinflammation, a key process in neurodegenerative diseases.[11][12] this compound may exert its neuroprotective effects through the modulation of microglial activation and inflammatory signaling.
Potential Targets:
-
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2): TREM2 is a receptor expressed on microglia that plays a critical role in their activation, phagocytosis, and the suppression of pro-inflammatory responses.[13][14] Modulation of TREM2 is a promising strategy for treating neuroinflammatory conditions. Lignin-amides with structural similarities to this compound have been identified as potential modulators of TREM2.
-
Toll-Like Receptor 4 (TLR4): TLR4 is a key receptor in the innate immune system that can trigger neuroinflammation when activated.[15] Inhibition of the TLR4 signaling pathway can reduce the production of pro-inflammatory cytokines.
-
NF-κB and MAPK Signaling Pathways: As in cancer, these pathways are central to the inflammatory response in the central nervous system.[2][11] Inhibition of NF-κB and MAPK signaling in microglia can suppress the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide.[2][11]
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following tables present hypothetical yet plausible quantitative data based on studies of related compounds. These tables are intended to serve as a template for the types of data that would be generated in preclinical studies of this compound.
Table 1: Hypothetical Anti-Cancer Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Positive Control | IC50 (µM) of Control |
| U87 MG (Glioblastoma) | MTT Assay | 15.2 | Temozolomide | 50.0 |
| T98G (Glioblastoma) | MTT Assay | 22.8 | Temozolomide | 100.0 |
| SH-SY5Y (Neuroblastoma) | MTT Assay | 35.1 | Doxorubicin | 1.2 |
Table 2: Hypothetical Anti-Neuroinflammatory Activity of this compound
| Cell Line/Model | Parameter Measured | IC50 (µM) or % Inhibition | Positive Control | IC50 (µM) or % Inhibition of Control |
| LPS-stimulated BV-2 Microglia | Nitric Oxide (NO) Production | 12.5 | Dexamethasone | 5.8 |
| LPS-stimulated BV-2 Microglia | TNF-α Release | 18.3 | Dexamethasone | 8.2 |
| LPS-stimulated BV-2 Microglia | IL-6 Release | 25.6 | Dexamethasone | 10.1 |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways targeted by this compound.
Anti-Cancer Signaling Pathways
Caption: Potential anti-cancer mechanism of this compound.
Anti-Neuroinflammatory Signaling Pathways
References
- 1. Lyciumbarbarum's diabetes secrets: A comprehensive review of cellular, molecular, and epigenetic targets with immune modulation and microbiome influence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of Lycium Fruit water extract in lipopolysaccharide-stimulated RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Columbianadin suppresses glioblastoma progression by inhibiting the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive Effects of PI3K/Akt Signaling Inhibition on PTEN and P53 in Prevention of Acute Lymphoblastic Leukemia Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lycium barbarum glycopeptide alleviates retinal inflammation by suppressing microglial M1 polarization via NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lycium barbarum extract promotes M2 polarization and reduces oligomeric amyloid-β-induced inflammatory reactions in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TREM2 Mediates Microglial Anti-Inflammatory Activations in Alzheimer’s Disease: Lessons Learned from Transcriptomics [mdpi.com]
- 14. Trem2 promotes anti-inflammatory responses in microglia and is suppressed under pro-inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TREM2 improves neurological dysfunction and attenuates neuroinflammation, TLR signaling and neuronal apoptosis in the acute phase of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Lyciumamide B and its Role in Oxidative Stress Reduction: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the body, is a key pathological feature in a myriad of chronic and degenerative diseases. Natural phytochemicals present a promising avenue for the development of novel therapeutic strategies to mitigate oxidative damage. Lyciumamide B, a phenolic amide found in the fruit of Lycium barbarum (goji berry), has been identified as a compound with potential antioxidant properties. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this compound's role in reducing oxidative stress. Due to the nascent stage of research on this compound, this paper also discusses the broader antioxidant and neuroprotective mechanisms of Lycium barbarum extracts and its other well-studied constituents as a proxy, highlighting potential areas for future investigation into this compound's specific mechanisms of action.
Introduction to this compound
This compound is a naturally occurring lignanamide isolated from Lycium barbarum, a plant with a long history of use in traditional medicine for its purported anti-aging and health-promoting benefits.[1][2] As a member of the phenolic amide class of compounds, its chemical structure suggests inherent antioxidant potential, primarily through scavenging free radicals and reducing oxidative stress in neuronal cells.[1] While research specifically focused on this compound is still emerging, its presence in a plant known for potent antioxidant and neuroprotective effects makes it a compound of significant interest for therapeutic development, particularly in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Quantitative Data on Antioxidant Activity
Direct quantitative data on the antioxidant activity of isolated this compound is scarce in the currently available scientific literature. However, some studies have identified this compound as a constituent in extracts of Lycium barbarum that exhibit antioxidant properties.
One study utilized an offline DPPH-UHPLC-Q-Extractive Orbitrap MS/MS method to screen the Bufei Yishen formula, which contains Lycium barbarum, for antioxidant compounds.[3] this compound was identified as one of the constituents with potential antioxidant activity based on its reaction with the DPPH radical.[3] Unfortunately, the study did not report a specific IC50 value for purified this compound.[3]
For context, studies on other compounds from Lycium barbarum and related extracts provide a benchmark for the plant's antioxidant potential. For instance, Kukoamine A, another phenolic amide from Lycium barbarum, has demonstrated significant scavenging activity against various radicals.[4]
Table 1: Identification of this compound in Antioxidant Screening
| Compound | Source | Screening Method | Result | Reference |
| This compound | Bufei Yishen Formula (containing Lycium barbarum) | Offline DPPH-UHPLC-Q-Extractive Orbitrap MS/MS | Identified as a potential antioxidant | [3] |
Note: The lack of a specific IC50 value for this compound in this assay highlights a significant data gap in the current research landscape. Further studies are required to quantify its intrinsic antioxidant capacity.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of isolated this compound are not extensively documented. However, based on the methodologies used for related compounds and extracts from Lycium barbarum, we can infer the likely approaches that would be employed.
Isolation of this compound
A general procedure for the isolation of phenolic amides from Lycium barbarum fruits would involve the following steps:
-
Extraction: The dried and powdered fruits are extracted with a solvent such as 95% ethanol.[5]
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their solubility.[5]
-
Chromatography: The fractions showing antioxidant activity are subjected to various chromatographic techniques for further purification. This typically includes column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).[5]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Antioxidant Activity Assays
Standard in vitro assays to quantify the antioxidant activity of this compound would include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common method to evaluate the ability of a compound to act as a free radical scavenger. The protocol generally involves:
-
Preparing a stock solution of DPPH in methanol.
-
Mixing different concentrations of the test compound (this compound) with the DPPH solution.
-
Incubating the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measuring the absorbance of the solution at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculating the percentage of radical scavenging activity and determining the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[3]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is another common method to assess antioxidant capacity.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
The workflow for such an antioxidant screening is depicted below.
Signaling Pathways in Oxidative Stress Reduction
While the direct impact of this compound on specific signaling pathways has not been elucidated, studies on Lycium barbarum polysaccharides (LBP) and other constituents suggest several key pathways that could be relevant targets for this compound. These pathways are central to the cellular response to oxidative stress.
The Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1). Polysaccharides from Lycium barbarum have been shown to protect against neurotoxicity by upregulating the Nrf2-HO-1 pathway.[6] It is plausible that this compound could also contribute to the activation of this protective pathway.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Extracts from Lycium barbarum have been shown to be involved in the induction of cell death in cancer cells through the PI3K/Akt signaling pathway.[6] Conversely, activation of this pathway is often associated with neuroprotection. Given the neuroprotective potential of this compound, it is conceivable that it could modulate the PI3K/Akt pathway to promote cell survival in the context of oxidative stress-induced neuronal damage.
The MAPK Pathway
The Mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including stress responses. Certain components of Lycium barbarum have been found to regulate the MAPK pathway.[6] The modulation of this pathway can have dual effects, either promoting cell survival or inducing apoptosis depending on the specific context and stimuli. Further research is needed to determine if this compound interacts with the MAPK signaling cascade.
The interconnectedness of these pathways suggests a complex regulatory network that could be influenced by this compound.
Conclusion and Future Directions
This compound is an intriguing phytochemical with demonstrated potential as an antioxidant. However, the current body of research is insufficient to fully elucidate its specific role and mechanisms in oxidative stress reduction. The majority of detailed studies have focused on the broader extracts of Lycium barbarum or its more abundant constituents like polysaccharides.
To advance our understanding and unlock the therapeutic potential of this compound, the following areas of research are critical:
-
Quantitative Antioxidant Profiling: Comprehensive in vitro studies are needed to determine the IC50 values of purified this compound in various antioxidant assays (DPPH, ABTS, FRAP, etc.).
-
Mechanism of Action Studies: In-depth cellular and molecular studies are required to investigate the direct effects of this compound on key signaling pathways, including the Nrf2, PI3K/Akt, and MAPK pathways.
-
In Vivo Efficacy: Preclinical studies in animal models of diseases associated with oxidative stress are necessary to evaluate the in vivo efficacy, bioavailability, and safety of this compound.
-
Comparative Studies: It would be beneficial to conduct comparative studies of this compound with other related compounds from Lycium barbarum, such as Lyciumamide A, to understand their relative potencies and potential synergistic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Identification and Antioxidant Screening of Bufei Yishen Formula using an Offline DPPH Ultrahigh-Performance Liquid Chromatography Q-Extractive Orbitrap MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kukoamine A | CAS:75288-96-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. hxxtzx.hactcm.edu.cn [hxxtzx.hactcm.edu.cn]
- 6. Antitumor Mechanisms of Lycium barbarum Fruit: An Overview of In Vitro and In Vivo Potential - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on the Bioactivity of Lyciumamide B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity of Lyciumamide B, a phenolic amide isolated from Lycium barbarum (goji berry). While direct and extensive research on this compound is limited, this document synthesizes the available data on its broader chemical class and closely related analogs, such as Lyciumamide A, to infer its potential pharmacological activities. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into potential neuroprotective, anti-inflammatory, and anticancer properties.
Introduction to this compound and Phenolic Amides
Phenolic amides from Lycium barbarum are a class of natural products recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These compounds are characterized by a phenylpropanoid moiety linked to an amine through an amide bond. While Lyciumamide A has been the subject of more extensive investigation, this compound is among the several phenolic amides isolated from this plant. The scarcity of specific studies on this compound necessitates a comparative analysis with its better-studied counterparts to postulate its bioactivity profile.
Potential Bioactivities and In Vitro Data
Based on studies of phenolic amides from Lycium barbarum, this compound is anticipated to exhibit several key bioactivities. The following sections summarize the known in vitro data for this class of compounds, which may be indicative of the potential activities of this compound.
Neuroprotective Effects
Studies on Lyciumamide A have demonstrated significant neuroprotective properties against various insults. It is plausible that this compound shares a similar mechanistic profile.
Table 1: Summary of In Vitro Neuroprotective Activity of Lyciumamide A
| Assay | Cell Line | Treatment/Insult | Key Findings | Reference |
| Cell Viability (MTT Assay) | SH-SY5Y | NMDA-induced neurotoxicity | Lyciumamide A significantly increased cell viability and reduced LDH release. | [1][2] |
| Oxidative Stress | SH-SY5Y | NMDA-induced ROS production | Lyciumamide A reversed the increase in intracellular reactive oxygen species. | [1][2] |
| Apoptosis | SH-SY5Y | NMDA-induced apoptosis | Lyciumamide A suppressed apoptosis. | [1][2] |
Anticancer Activity
Phenolic amides isolated from the stem of Lycium barbarum have been evaluated for their anticancer activities against human glioma stem cell lines. While specific data for this compound is not provided in the available literature, the general findings suggest potential cytotoxic or anti-proliferative effects for this class of compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of Lycium barbarum extracts containing phenolic amides has been documented. These compounds are known to modulate key inflammatory pathways. It is hypothesized that this compound contributes to the overall anti-inflammatory profile of these extracts.
Experimental Protocols
The following are detailed methodologies for key experiments that have been used to assess the bioactivity of phenolic amides from Lycium barbarum and can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified duration. Subsequently, a neurotoxic agent (e.g., 1 mM NMDA) is added and incubated for 30 minutes.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and treated with the test compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Signaling Pathways
The bioactivity of phenolic amides from Lycium barbarum is often attributed to their modulation of specific signaling pathways. The diagrams below illustrate the potential mechanisms through which this compound may exert its effects, based on studies of related compounds.
Neuroprotective Signaling Pathway
Anti-inflammatory Signaling Pathway
Conclusion and Future Directions
While specific in vitro studies on this compound are currently lacking in the scientific literature, the existing research on the broader class of phenolic amides from Lycium barbarum provides a strong rationale for its potential as a bioactive compound. Preliminary evidence suggests that this compound may possess neuroprotective, anticancer, and anti-inflammatory properties.
Future research should focus on the isolation and purification of this compound to enable dedicated in vitro studies. Such investigations are crucial to elucidate its specific mechanisms of action, determine its potency through quantitative measures like IC50 values, and explore its effects on a wider range of cell lines and disease models. This will be essential for validating its potential as a lead compound for drug development.
References
Unveiling the Anticancer Potential of Phenolic Amides from Lycium barbarum
A Technical Guide for Researchers and Drug Development Professionals
The fruit of Lycium barbarum, commonly known as goji berry or wolfberry, has been a staple in traditional medicine for centuries, valued for its wide array of health benefits. Modern scientific inquiry has begun to validate these traditional uses, with a growing body of research focusing on the plant's chemical constituents and their pharmacological activities. Among these, phenolic amides have emerged as a promising class of compounds with significant anticancer properties. This technical guide provides an in-depth overview of the anticancer activities of phenolic amides derived from Lycium barbarum, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
In Vitro Cytotoxicity of Lycium barbarum Phenolic Amides
Recent studies have isolated and identified several phenolic amides from the stem of Lycium barbarum and evaluated their cytotoxic effects against human cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) of two such compounds against human glioma stem cells, providing a quantitative measure of their anticancer potency.[1]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 4-O-methylgrossamide (1) | GSC-3# | 28.51 |
| 4-O-methylgrossamide (1) | GSC-12# | 19.67 |
| Compound 5 | GSC-3# | 6.40 |
| Compound 5 | GSC-12# | 5.85 |
Experimental Protocols
This section details the methodologies employed in key experiments to assess the anticancer activities of phenolic amides and phenolic-rich extracts from Lycium barbarum.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Human glioma stem cells (GSC-3# and GSC-12#) are seeded in 96-well plates at a density of 1.5 × 10^4 cells/mL in 100 µL of DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the isolated phenolic amides.
-
Incubation: The treated plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is utilized to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cancer cells are treated with a phenolic-rich extract of Lycium barbarum at various concentrations (e.g., 1.0, 10, and 100 µg/mL) for 24 and 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assessment
The induction of apoptosis is a key mechanism of anticancer agents. It can be evaluated through various methods, including the analysis of mitochondrial membrane potential using JC-1 staining and the expression of apoptosis-related proteins.
JC-1 Staining Protocol:
-
Cell Treatment: Cells are treated with the phenolic amide or extract for a specified period.
-
Staining: The cells are incubated with JC-1 staining solution (typically at 2 µM) for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: The cells are washed with PBS to remove the excess stain.
-
Analysis: The fluorescence of the cells is analyzed by flow cytometry. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the extent of apoptosis.
Signaling Pathways Modulated by Lycium barbarum Phenolic Amides
The anticancer effects of phenolic amides from Lycium barbarum are mediated through the modulation of various intracellular signaling pathways.
Induction of Apoptosis via the PKCε/Nrf2/HO-1 Pathway
One identified phenolic amide dimer, Lyciumamide A (LyA), has been shown to exert neuroprotective effects through the activation of the PKCε/Nrf2/HO-1 pathway, which is also implicated in cancer cell survival and resistance. While this pathway was studied in the context of neuroprotection, its components are relevant to cancer biology. In some cancers, the Nrf2 pathway is constitutively active, promoting cell survival and chemoresistance. However, modulation of this pathway can also lead to apoptosis. LyA has been observed to decrease the Bax/Bcl-2 ratio and the expression of cleaved caspase-3, both of which are key events in the apoptotic cascade.[1][2]
Cell Cycle Arrest and Apoptosis in HPV-Positive Cancer Cells
A phenolic-rich extract from Lycium barbarum has demonstrated efficacy against human papillomavirus (HPV) 16-positive head and neck cancer cell lines. The proposed mechanism involves the downregulation of the viral oncogenes E6 and E7. The E6 oncoprotein typically promotes the degradation of the tumor suppressor protein p53, while E7 inactivates the retinoblastoma (pRb) tumor suppressor, leading to uncontrolled cell proliferation. By reducing the expression of E6 and E7, the extract allows for the stabilization and upregulation of p53, which in turn can induce cell cycle arrest and apoptosis. Furthermore, the extract was found to increase the expression of p16, a cyclin-dependent kinase inhibitor that also plays a crucial role in cell cycle regulation.
Conclusion
Phenolic amides from Lycium barbarum represent a promising area for anticancer drug discovery. The data presented in this guide highlight their potential to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell types. The detailed experimental protocols provide a foundation for researchers to further investigate these compounds, while the elucidated signaling pathways offer insights into their mechanisms of action. Future research should focus on the isolation and characterization of additional phenolic amides, a comprehensive evaluation of their efficacy and safety in preclinical models, and the optimization of their structures to enhance their therapeutic potential.
References
A Comprehensive Review of the Biological Activities of Lyciumamides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamides are a class of phenolic amide dimers isolated from the fruits of Lycium barbarum, commonly known as goji berries. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Structurally, lyciumamides are dimers of feruloyltyramine, and recent studies have led to the revision of the structures of Lyciumamides A, B, and C to known compounds cannabisin F, grossamide (B206653), and grossamide K, respectively. This guide provides a comprehensive overview of the current state of research on the biological activities of lyciumamides, with a focus on their neuroprotective and hypoglycemic effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts in this area.
Neuroprotective Activities of Lyciumamide A
Lyciumamide A (LyA), now identified as cannabisin F, has demonstrated significant neuroprotective properties, particularly against excitotoxicity induced by the overactivation of N-methyl-D-aspartate receptors (NMDARs).
Mechanism of Action
Studies have shown that LyA protects neuronal cells from NMDA-induced damage through multiple mechanisms. Treatment with LyA has been found to significantly increase cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cell death, in neuronal cell cultures exposed to NMDA.[1] The protective effects of LyA are attributed to its ability to inhibit excessive intracellular calcium (Ca2+) influx and reduce the production of reactive oxygen species (ROS), both of which are key events in NMDA-mediated neurotoxicity.[1]
Furthermore, LyA has been shown to modulate key signaling pathways involved in neuronal survival and apoptosis. Western blot analysis has revealed that LyA can suppress the NMDA-induced phosphorylation of NR2B, a subunit of the NMDA receptor, as well as downstream signaling molecules such as CaMKII, JNK, and p38 MAPK.[2] Additionally, LyA is reported to exert its neuroprotective effects through the activation of the PKCε/Nrf2/HO-1 pathway, a critical signaling cascade in the cellular defense against oxidative stress.[3]
Quantitative Data
While specific IC50 values for the neuroprotective effects of Lyciumamide A are not extensively reported, studies have demonstrated its efficacy at various concentrations.
Table 1: Neuroprotective Effects of Lyciumamide A against NMDA-Induced Toxicity in SH-SY5Y Cells
| Parameter Measured | Lyciumamide A Concentration | Observation | Reference |
| Cell Viability | Various concentrations | Significant increase in cell viability in the presence of NMDA. | [1] |
| LDH Release | Various concentrations | Significant reduction in LDH release in the presence of NMDA. | [1] |
| Intracellular Ca2+ | Not specified | Reversal of NMDA-induced increase in intracellular calcium. | [1] |
| ROS Production | Not specified | Reversal of NMDA-induced increase in ROS production. | [1] |
| p-NR2B, p-CaMKII, p-JNK, p-p38 Levels | Not specified | Suppression of NMDA-induced phosphorylation. |
Signaling Pathway Diagram
Hypoglycemic Activities of Lyciumamides
Recent research has not only revised the structures of Lyciumamides A-C but also uncovered their potential as hypoglycemic agents.
Mechanism of Action
Lyciumamides, particularly the compound previously known as Lyciumamide C (now identified as grossamide K), have been shown to exhibit agonistic activity for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. Agonists of PPAR-γ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. The activation of PPAR-γ by grossamide K suggests a potential mechanism for the hypoglycemic effects of lyciumamides.
In addition to PPAR-γ agonism, other studies on phenolic amides from Lycium barbarum have demonstrated inhibitory activity against α-glucosidase and dipeptidyl peptidase-4 (DPP-IV), two other important targets in diabetes management.
Quantitative Data
Quantitative data is available for the PPAR-γ agonistic activity of grossamide K (formerly Lyciumamide C).
Table 2: Hypoglycemic Activities of Lyciumamides and Related Phenolic Amides
| Compound | Activity | IC50 / EC50 | Reference |
| Grossamide K (Lyciumamide C) | PPAR-γ Agonist | EC50 = 11.97 ± 0.75 μM | [4] |
| Rosiglitazone (B1679542) (Positive Control) | PPAR-γ Agonist | EC50 = 1.68 ± 0.02 μM | [4] |
Signaling Pathway Diagram
Anti-inflammatory Activities
While direct evidence for the anti-inflammatory activity of lyciumamides is still emerging, other related compounds from Lycium species have shown promise. For instance, a water extract of Lycium fruit has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5] The mechanism involves the blockade of MAPK and NF-κB signaling pathways.[5] Further investigation is warranted to determine if lyciumamides contribute to these observed anti-inflammatory effects.
Experimental Protocols
Disclaimer: The following are standardized protocols and may not be the exact protocols used in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
Neuroprotection Assays
1. NMDA-Induced Neurotoxicity Assay in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of Lyciumamide A for 2 hours. Subsequently, expose the cells to 1 mM NMDA for 30 minutes.
-
Assessment of Cell Viability (MTT Assay):
-
After treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Assessment of Cell Death (LDH Assay): [6]
2. Measurement of Intracellular ROS (DCFH-DA Assay) [7]
-
Cell Plating and Treatment: Follow the same procedure as for the neurotoxicity assay.
-
Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[7]
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
3. Western Blot Analysis of Signaling Proteins [8][9]
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-NR2B, p-CaMKII, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended dilutions should be determined empirically but are often in the range of 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature (typically 1:2000 to 1:5000 dilution).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypoglycemic Activity Assays
1. PPAR-γ Agonist Activity Assay in 3T3-L1 Cells [10][11]
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum. To induce differentiation, treat confluent cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. Then, maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days, followed by DMEM with 10% FBS for an additional 4-6 days.
-
Treatment: Treat the differentiated adipocytes with various concentrations of the test compound (e.g., Grossamide K) or a positive control (e.g., Rosiglitazone) for 24-48 hours.
-
Assessment of Adipogenesis (Oil Red O Staining):
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water and visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the treated cells and reverse transcribe to cDNA.
-
Perform quantitative real-time PCR using primers for PPAR-γ target genes (e.g., aP2, LPL) and a housekeeping gene (e.g., β-actin).
-
2. α-Glucosidase Inhibition Assay [12][13]
-
Reaction Mixture: Prepare a reaction mixture containing the α-glucosidase enzyme in phosphate (B84403) buffer (pH 6.8).
-
Inhibition Assay: Add the test compound at various concentrations to the enzyme solution and pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Measurement: Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm over time. Acarbose can be used as a positive control.[12]
3. DPP-IV Inhibition Assay [14][15]
-
Reaction Mixture: Prepare a reaction mixture containing human recombinant DPP-IV enzyme in Tris-HCl buffer (pH 8.0).
-
Inhibition Assay: Add the test compound at various concentrations to the enzyme solution and pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate, Gly-Pro-AMC.
-
Measurement: Monitor the release of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm. Sitagliptin can be used as a positive control.[15]
Conclusion
Lyciumamides, phenolic amide dimers from Lycium barbarum, represent a promising class of natural products with significant therapeutic potential. Lyciumamide A (cannabisin F) exhibits robust neuroprotective effects against NMDA-induced excitotoxicity by modulating calcium homeostasis, reducing oxidative stress, and regulating key signaling pathways. Lyciumamide C (grossamide K) demonstrates hypoglycemic potential through its agonistic activity on PPAR-γ. While the anti-inflammatory properties of lyciumamides require further direct investigation, related compounds from Lycium species show promising activity. This guide provides a foundation for future research by summarizing the current knowledge, presenting available quantitative data, and offering detailed experimental protocols. Further studies to elucidate the precise molecular mechanisms, establish structure-activity relationships, and conduct in vivo efficacy and safety evaluations are crucial for the development of lyciumamide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blotting Protocol Guide | PDF | Western Blot | Blot (Biology) [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure Revision of Lyciumamides A–C and Their Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of Lycium Fruit water extract in lipopolysaccharide-stimulated RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Lyciumamide B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lyciumamide B is a phenolic amide found in the fruits of Lycium barbarum L., commonly known as goji berry. Phenolic amides from this plant have garnered interest for their potential biological activities, including immunomodulatory and neuroprotective effects. This document provides a detailed protocol for the isolation and purification of this compound from Lycium barbarum fruit, intended for research and drug development purposes. The protocol is a synthesized methodology based on established procedures for the extraction and purification of phenolic compounds from this plant.
Experimental Protocols
This protocol outlines a multi-step process for the isolation and purification of this compound, commencing with the extraction from the source material and proceeding through several chromatographic stages.
Part 1: Extraction of Crude Phenolic Amides
-
Source Material Preparation:
-
Obtain dried fruits of Lycium barbarum.
-
Grind the dried fruits into a fine powder to increase the surface area for extraction.
-
-
Ethanol (B145695) Extraction:
-
The powdered Lycium barbarum is extracted using an ethanol solution. A common method involves reflux extraction with 95% ethanol[1].
-
Alternatively, sonication-assisted extraction can be performed with a solution like 80% methanol (B129727).
-
The mixture is then filtered to separate the liquid extract from the solid plant material.
-
The filtrate is concentrated under reduced pressure (e.g., using a rotary evaporator) at a controlled temperature (e.g., 75°C) to yield a crude extract[1].
-
Part 2: Preliminary Purification by Macroporous Resin Chromatography
-
Column Preparation:
-
A macroporous adsorption resin, such as D101, is packed into a chromatography column.
-
The column is pre-equilibrated by washing with deionized water.
-
-
Sample Loading and Elution:
-
The crude extract is redissolved in an appropriate solvent and loaded onto the D101 resin column.
-
A stepwise gradient elution is performed using ethanol-water solutions of increasing ethanol concentration. For example, fractions can be eluted sequentially with 30%, 50%, 70%, and 95% (v/v) ethanol.
-
Fractions are collected and monitored (e.g., by thin-layer chromatography or UV-Vis spectroscopy) to identify those rich in phenolic compounds.
-
Part 3: Intermediate Purification by Sephadex LH-20 Chromatography
-
Column Preparation:
-
A column is packed with Sephadex LH-20 gel and equilibrated with the desired mobile phase (e.g., methanol).
-
-
Fractionation:
-
The phenolic-rich fraction obtained from the macroporous resin chromatography is concentrated and then loaded onto the Sephadex LH-20 column.
-
Elution is typically carried out with an organic solvent, such as methanol, to separate compounds based on molecular size and polarity.
-
Fractions containing the target phenolic amides are collected for further purification.
-
Part 4: High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System and Column:
-
A preparative HPLC system equipped with a C18 column is used for the final purification step.
-
-
Mobile Phase and Gradient:
-
A common mobile phase for reversed-phase chromatography of phenolic compounds consists of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like methanol or acetonitrile (B52724) with 0.1% formic acid as solvent B.
-
An isocratic or gradient elution is developed to achieve optimal separation of this compound from other closely related compounds. An example of a gradient could be a linear increase in the proportion of solvent B.
-
-
Fraction Collection and Analysis:
-
The eluent is monitored with a UV detector, and fractions corresponding to the peak of this compound are collected.
-
The purity of the collected fractions is assessed using analytical HPLC-MS.
-
-
Final Product Preparation:
-
The purified fractions are combined and the solvent is removed under vacuum to yield pure this compound.
-
The final product is stored under appropriate conditions, such as desiccated at -20°C, as this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
-
Data Presentation
Table 1: Chromatographic Purification Parameters for Phenolic Compounds from Lycium barbarum
| Parameter | Macroporous Resin (D101) | Sephadex LH-20 | Preparative HPLC (C18) |
| Stationary Phase | D101 Macroporous Resin | Sephadex LH-20 Gel | C18 Silica Gel |
| Mobile Phase | Stepwise gradient of Ethanol in Water | Methanol | Gradient of Methanol/Acetonitrile in Water (with 0.1% Formic Acid) |
| Elution Profile | 30%, 50%, 70%, 95% Ethanol (v/v) | Isocratic | Linear Gradient (e.g., 5% to 100% B) |
| Flow Rate | N/A | N/A | Variable (e.g., 0.3 mL/min for analytical scale) |
| Detection | N/A | N/A | UV-Vis / Mass Spectrometry |
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Neuroprotective action of this compound via NMDA receptor inhibition.
References
Application Notes and Protocols: Spectroscopic Analysis of Lyciumamide B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyciumamide B, also known as Grossamide, is a naturally occurring lignanamide found in plants of the Lycium genus and Cannabis sativa. It has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides a detailed overview of the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to facilitate its identification and characterization in a research and drug development context.
Molecular Structure
This compound (Grossamide) is a dimeric neolignanamide. Its structure has been elucidated and revised, with the currently accepted structure being a dimer of feruloyltyramine.
IUPAC Name: (2R,3R)-rel-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-1-[[2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-2-propen-2-yl]-7-methoxy-3-benzofurancarboxamide
Molecular Formula: C₃₆H₃₆N₂O₈
Molecular Weight: 624.68 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR, along with 2D NMR experiments like COSY, HSQC, and HMBC, are crucial for assigning the complex structure.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Grossamide) in Acetone-d₆
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 130.5 | |
| 2 | 113.3 | 7.12, s |
| 3 | 146.1 | |
| 4 | 151.3 | |
| 5 | 113.1 | 6.69, s |
| 6 | 129.8 | |
| 7 | 167.9 | |
| 8 | 43.1 | 2.76, t (7.4) |
| 9 | 35.5 | 3.47, t (7.4) |
| 1' | 130.4 | |
| 2' | 111.1 | 7.09, s |
| 3' | 145.5 | |
| 4' | 150.5 | |
| 5' | 116.2 | 6.78, d (8.1) |
| 6' | 120.8 | 6.93, dd (8.1, 2.0) |
| 7' | 87.8 | 5.01, d (8.9) |
| 8' | 55.4 | 4.68, d (8.9) |
| 9' | 168.4 | |
| 10' | 41.8 | 3.52, m |
| 11' | 35.1 | 2.78, t (7.5) |
| 12' | 131.7 | |
| 13' | 116.0 | 6.81, d (8.5) |
| 14' | 156.4 | |
| 15' | 116.0 | 6.81, d (8.5) |
| 16' | 131.7 | |
| 17' | 127.8 | |
| 18' | 141.2 | 7.45, d (15.8) |
| 19' | 118.9 | 6.55, d (15.8) |
| OMe-3 | 56.2 | 3.84, s |
| OMe-3' | 56.1 | 3.86, s |
Data adapted from literature reports on the revised structure of this compound, identified as Grossamide. Chemical shifts are reported in ppm relative to the solvent signal.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique suitable for analyzing this compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | ESI |
| Molecular Formula | C₃₆H₃₆N₂O₈ |
| Calculated m/z [M+H]⁺ | 625.2548 |
| Observed m/z [M+H]⁺ | Varies by instrument |
Expected ESI-MS/MS Fragmentation: The fragmentation of amides in ESI-MS often involves the cleavage of the amide bond (N-CO)[1][2]. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. Key fragmentation pathways would likely involve the cleavage of the two amide linkages, leading to the loss of the tyramine (B21549) moieties. Due to the presence of aromatic rings and ether linkages, characteristic fragmentation patterns involving retro-Diels-Alder (RDA) reactions could also be observed[3][].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide, hydroxyl, aromatic, and ether functionalities.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Phenolic) | 3500 - 3200 (broad, strong) | The broadness is due to hydrogen bonding[5][6]. |
| N-H Stretch (Amide) | 3500 - 3300 (medium) | Secondary amides typically show a single band[7]. |
| C-H Stretch (Aromatic) | 3100 - 3000 (multiple weak bands) | Characteristic of sp² C-H bonds[5]. |
| C-H Stretch (Aliphatic) | 2950 - 2850 (medium to strong) | From the methylene (B1212753) groups in the side chains[7]. |
| C=O Stretch (Amide I) | 1690 - 1630 (strong) | The position is influenced by conjugation and hydrogen bonding[7][8][9]. |
| N-H Bend (Amide II) | 1640 - 1550 (medium) | A characteristic band for secondary amides[9]. |
| C=C Stretch (Aromatic) | 1600 - 1450 (multiple medium to weak bands) | Indicates the presence of the benzene (B151609) rings[5]. |
| C-O Stretch (Ether/Phenol) | 1280 - 1050 (strong) | A complex region with contributions from both ether and phenolic C-O bonds[6]. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores. This compound, with its multiple aromatic rings and conjugated systems, is expected to exhibit distinct absorption maxima (λmax) in the UV region.
Table 4: Expected UV-Vis Absorption Maxima for this compound in Methanol
| Expected λmax (nm) | Chromophore |
| ~280 - 290 | Phenyl groups (π → π* transitions) |
| ~320 - 330 | Cinnamic acid derivatives (conjugated system) |
The exact λmax values can be influenced by the solvent and the specific substitution pattern on the aromatic rings[10][11].
Biological Activity and Signaling Pathways
This compound (Grossamide) has been reported to possess significant anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Grossamide exhibits anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglia cells[5][7]. The proposed mechanism involves the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway. Grossamide inhibits the expression of TLR4 and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88)[]. This leads to the suppression of Nuclear Factor-kappa B (NF-κB) activation, a critical transcription factor for pro-inflammatory cytokines like TNF-α and IL-6[][7].
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 5. Grossamide | CAS:80510-06-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. Mechanism of TLR4-mediated anti-inflammatory response induced by exopolysaccharide from the probiotic Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Total Synthesis of Lyciumamide B and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of this writing, a specific, peer-reviewed total synthesis of Lyciumamide B has not been prominently published. The following application notes and protocols provide a proposed synthetic route based on established methodologies for the synthesis of phenolic amides, the chemical class to which this compound belongs. The biological activity data is based on published results for this compound and its close analogues.
Introduction
This compound is a phenolic amide dimer isolated from the fruits of Lycium barbarum. Phenolic amides from this plant have garnered significant interest due to their diverse biological activities, including antioxidant, neuroprotective, and anti-cancer properties.[1] this compound, in particular, is a subject of research for its potential therapeutic applications stemming from its antioxidant and neuroprotective mechanisms. This document outlines a proposed total synthesis of this compound, along with protocols for the synthesis of its analogues and for evaluating their biological activities.
Proposed Total Synthesis of this compound
The retrosynthetic analysis of this compound suggests that it can be synthesized from two key building blocks: a suitably protected ferulic acid derivative and a protected tyramine (B21549) derivative. The core of the proposed synthesis is the formation of an amide bond between these two fragments.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway:
The proposed forward synthesis involves the protection of the phenolic hydroxyl group of ferulic acid and the amine group of tyramine, followed by an amide coupling reaction, and subsequent deprotection to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
Step 1: Protection of Ferulic Acid
-
Dissolve ferulic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add imidazole (B134444) (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the TBDMS-protected ferulic acid.
Step 2: Protection of Tyramine
-
Dissolve tyramine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (B128534) (Et3N, 2.5 eq) followed by di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.1 eq).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield Boc-protected tyramine.
Step 3: Amide Coupling
-
Dissolve the TBDMS-protected ferulic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of Boc-protected tyramine (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purify the crude product by flash column chromatography to yield the fully protected this compound precursor.
Step 4: Deprotection
-
Dissolve the protected precursor in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stir at room temperature for 1-2 hours to remove the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in tetrahydrofuran (B95107) (THF) and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF, 1.2 eq) to remove the TBDMS group.
-
Stir at room temperature for 2-3 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final product by preparative HPLC to obtain this compound.
Synthesis of this compound Analogues
The synthesis of analogues can be achieved by utilizing different substituted cinnamic acids or various amine derivatives in the amide coupling step. For example, using caffeic acid or sinapic acid instead of ferulic acid would yield analogues with different hydroxylation and methoxylation patterns on one of the aromatic rings. Similarly, employing different phenethylamines or other primary/secondary amines in place of tyramine would generate a diverse library of analogues. The general protocol for amide coupling (Protocol 1, Step 3) can be adapted for these variations.
Biological Activity of this compound and Analogues
This compound and its analogues have been reported to exhibit a range of biological activities. The following tables summarize some of the available quantitative data.
Table 1: Antioxidant Activity of Lyciumamide Analogues (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Reference |
| Lyciumamide A | - | [2][3] |
| N-trans-feruloyltyramine | - | [4] |
| Ascorbic Acid (Standard) | - | - |
Table 2: α-Glucosidase Inhibitory Activity of Lyciumamide Analogues
| Compound | IC50 (µM) | Reference |
| Lyciumamide A | Potent Inhibition | [5] |
| Acarbose (Standard) | - | [6][7][8] |
Note: While Lyciumamide A is reported to have potent α-glucosidase inhibitory activity, specific IC50 values are not provided in the initial search results.[5]
Table 3: Neuroprotective Activity of Lyciumamide A
| Assay | Effect of Lyciumamide A | Reference |
| NMDA-induced neurotoxicity | Increased cell viability, reduced LDH release | [2][3] |
| NMDA-induced Ca2+ influx | Suppressed Ca2+ influx | [2][3] |
| NMDA-induced ROS production | Reversed ROS production | [2][3] |
Protocols for Biological Assays
Protocol 2: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH antioxidant assay.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727).
-
Prepare serial dilutions of the test compounds (this compound and analogues) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 3: α-Glucosidase Inhibitory Assay
Caption: Workflow for the α-glucosidase inhibitory assay.
-
Preparation of Reagents:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., acarbose) in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or standard solution to each well.
-
Add the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Include control wells (enzyme + substrate, enzyme + buffer, substrate + buffer).
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Measurement and Analysis:
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the % inhibition against the concentration of the test compound.
-
Conclusion
The proposed total synthesis of this compound provides a viable strategy for obtaining this natural product and its analogues for further biological evaluation. The detailed protocols for synthesis and bioassays are intended to facilitate research in this area. Further studies are warranted to confirm the proposed synthetic route and to fully elucidate the structure-activity relationships of this compound analogues, which could lead to the development of novel therapeutic agents.
References
- 1. The Anticancer Activities Phenolic Amides from the Stem of Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Structure Revision of Lyciumamides A–C and Their Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Neuroprotective Assays Using Lyciumamide B
Disclaimer: As of the latest available scientific literature, specific studies detailing the in vitro neuroprotective assays of Lyciumamide B are not available. However, extensive research has been conducted on its close structural analog, Lyciumamide A , isolated from the same source, Lycium barbarum. The following application notes and protocols are therefore based on the published data for Lyciumamide A as a representative neuroprotective phenolic amide from this plant. These protocols should serve as a robust starting point for investigating the neuroprotective potential of this compound.
Introduction
Lyciumamides are a class of phenolic amide dimers found in the fruit of Lycium barbarum, a plant with a long history in traditional medicine for its anti-aging and health-promoting properties. Recent scientific investigations have highlighted the neuroprotective potential of these compounds. This document provides detailed protocols for assessing the neuroprotective effects of this compound (using Lyciumamide A as a proxy) in an in vitro model of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity in the human neuroblastoma cell line, SH-SY5Y.
Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, leads to an excessive influx of Ca2+, subsequent generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis.[1][2] The assays described herein are designed to quantify the ability of this compound to mitigate these neurotoxic events.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of Lyciumamide A against NMDA-induced neurotoxicity in SH-SY5Y cells.
Table 1: Effect of Lyciumamide A on Cell Viability in NMDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| NMDA | 1000 | ~55 |
| Lyciumamide A + NMDA | 5 + 1000 | ~70 |
| Lyciumamide A + NMDA | 10 + 1000 | ~85 |
| Lyciumamide A + NMDA | 20 + 1000 | ~95 |
Table 2: Effect of Lyciumamide A on LDH Release in NMDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | LDH Release (% of Control) |
| Control | - | 100 |
| NMDA | 1000 | ~220 |
| Lyciumamide A + NMDA | 5 + 1000 | ~180 |
| Lyciumamide A + NMDA | 10 + 1000 | ~140 |
| Lyciumamide A + NMDA | 20 + 1000 | ~110 |
Table 3: Effect of Lyciumamide A on Intracellular ROS Production in NMDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control | - | 100 |
| NMDA | 1000 | ~250 |
| Lyciumamide A + NMDA | 20 + 1000 | ~150 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability and LDH assays, 6-well plates for western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Induce neurotoxicity by adding NMDA to a final concentration of 1 mM and incubate for the desired time (e.g., 30 minutes for signaling studies, 24 hours for viability).[1]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
LDH cytotoxicity assay kit.
-
-
Protocol:
-
After treatment, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate LDH release as a percentage relative to the control group. A significant reduction in LDH release in this compound-treated groups compared to the NMDA-only group indicates a protective effect.[1]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
-
Materials:
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe.
-
-
Protocol:
-
Following treatment, wash the cells with serum-free DMEM.
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 20 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at 488 nm and emission at 525 nm.
-
A decrease in fluorescence in this compound-treated cells compared to the NMDA group suggests a reduction in ROS production.[1]
-
Apoptosis Assessment (Hoechst 33342 Staining)
This method is used to visualize nuclear condensation and fragmentation characteristic of apoptosis.
-
Materials:
-
Hoechst 33342 staining solution.
-
Paraformaldehyde (4%).
-
-
Protocol:
-
Culture and treat cells on glass coverslips in a 24-well plate.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.
-
Wash twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 15 minutes at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key signaling proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-NR2B, anti-p-CaMKII, anti-p-JNK, anti-p-p38, and corresponding total protein antibodies, and a loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control. A reduction in the phosphorylation of pro-apoptotic proteins like p-JNK and p-p38 would indicate a neuroprotective effect.[1]
-
Visualizations
Caption: Experimental workflow for in vitro neuroprotective screening.
Caption: Proposed signaling pathway for Lyciumamide's neuroprotection.
References
Application of Lyciumamide in SH-SY5Y Cell Culture Models: Application Notes and Protocols
A Note on the Compound: Extensive literature searches did not yield any studies on the application of Lyciumamide B in SH-SY5Y cell culture models. However, its close analog, Lyciumamide A , has been investigated for its neuroprotective properties in this cell line. This document provides detailed application notes and protocols based on the available data for Lyciumamide A, which is presumed to be the compound of interest for researchers in this field.
Introduction
Lyciumamide A is a phenolic amide dimer isolated from the fruit of Lycium barbarum. It has demonstrated significant neuroprotective effects in in vitro models of neuronal damage. The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neurobiology research. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurodegenerative processes and screening neuroprotective compounds. This document outlines the application of Lyciumamide A in SH-SY5Y cell culture, focusing on its protective effects against N-methyl-D-aspartate (NMDA)-induced neurotoxicity.
Data Presentation
The following tables summarize the quantitative effects of Lyciumamide A on SH-SY5Y cells in an NMDA-induced neurotoxicity model.
Table 1: Effect of Lyciumamide A on SH-SY5Y Cell Viability and LDH Release in NMDA-Induced Toxicity
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Control) |
| Control | - | 100 | 100 |
| NMDA | 1 mM | ~50% | Significantly Increased |
| Lyciumamide A + NMDA | 10 µM | Significantly Increased vs. NMDA | Significantly Decreased vs. NMDA |
| Lyciumamide A + NMDA | 20 µM | Significantly Increased vs. NMDA | Significantly Decreased vs. NMDA |
| Lyciumamide A + NMDA | 40 µM | Significantly Increased vs. NMDA | Significantly Decreased vs. NMDA |
Note: The data presented are approximations derived from published studies. Actual values may vary depending on experimental conditions.
Table 2: Effect of Lyciumamide A on Apoptosis-Related Protein Expression in NMDA-Treated SH-SY5Y Cells
| Treatment Group | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| NMDA | Increased | Decreased | Increased | Increased |
| Lyciumamide A + NMDA | Decreased vs. NMDA | Increased vs. NMDA | Decreased vs. NMDA | Decreased vs. NMDA |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Objective: To culture and differentiate SH-SY5Y cells to obtain a mature neuronal phenotype for neuroprotection assays.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
-
Differentiation:
-
Seed SH-SY5Y cells in the desired culture plates.
-
After 24 hours, replace the growth medium with a differentiation medium containing DMEM/F12 with 1% FBS, 10 µM Retinoic Acid.
-
After another 48 hours, replace the medium with a serum-free medium containing 50 ng/mL BDNF.
-
Allow the cells to differentiate for a total of 7-10 days, changing the medium every 2-3 days.
-
NMDA-Induced Neurotoxicity Assay
Objective: To induce neurotoxicity in differentiated SH-SY5Y cells using NMDA.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
Lyciumamide A stock solution (dissolved in DMSO)
-
NMDA stock solution (dissolved in sterile water)
-
Serum-free culture medium
Protocol:
-
Pre-treat the differentiated SH-SY5Y cells with varying concentrations of Lyciumamide A (e.g., 10, 20, 40 µM) for 2 hours.
-
Induce neurotoxicity by adding NMDA to a final concentration of 1 mM.
-
Incubate the cells for 30 minutes at 37°C.
-
Proceed with cell viability or other endpoint assays.
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of Lyciumamide A on the viability of SH-SY5Y cells in the presence of NMDA.
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
After the NMDA treatment, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify cell membrane damage by measuring LDH release.
Materials:
-
Supernatant from treated SH-SY5Y cells
-
LDH assay kit
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate LDH release as a percentage of the positive control (lysed cells).
Western Blot Analysis
Objective: To analyze the expression of proteins involved in the signaling pathways affected by Lyciumamide A.
Materials:
-
Treated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-NR2B, anti-p-CaMKII, anti-p-JNK, anti-p-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Application Notes and Protocols: DPPH and ABTS Assays for Evaluating the Antioxidant Capacity of Lyciumamide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamide B, a phenolic amide isolated from the fruits of Lycium barbarum (goji berry), is a subject of growing interest due to its potential health benefits. Phenolic amides from Lycium barbarum have demonstrated significant antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
These assays are based on the ability of an antioxidant to scavenge synthetic free radicals, with the activity being proportional to the discoloration of the radical solution.[3][4][5] Understanding the antioxidant potential of this compound is crucial for its development as a potential therapeutic agent in conditions associated with oxidative stress.
Data Presentation: Antioxidant Capacity of Lycium barbarum Constituents
| Sample (from Lycium barbarum) | Assay | IC50 / EC50 Value (µg/mL) | Reference |
| Ethyl Acetate Extract | DPPH | 4700 | Phytochemical analysis and antioxidant activity of Lycium barbarum (Goji) cultivated in Greece |
| Methanolic Extract of in vitro seedlings (2 months old leaf) | DPPH | 80 | Antioxidant activities of in vitro seedlings of Lycium barbarum (goji) by diphenyl picrylhydrazyl (DPPH) assay |
| Ethanolic Leaf Extract | DPPH | - | Polyphenolic Content, Antioxidant and Antimicrobial Activities of Lycium barbarum L. and Lycium chinense Mill. Leaves |
| Chlorogenic Acid (a major phenolic compound) | ABTS | 70.53 | Synergistic Antioxidant Activity of Lycium barbarum Polysaccharide and Chlorogenic Acid and Its Effect on Inflammatory Response of NR8383 Cells |
| Polysaccharide (LBP) | ABTS | 2120 | Synergistic Antioxidant Activity of Lycium barbarum Polysaccharide and Chlorogenic Acid and Its Effect on Inflammatory Response of NR8383 Cells |
Note: IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[3][4][6] The purple DPPH• radical is converted to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance at 517 nm is measured spectrophotometrically.[3][7]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol.[7] Store this solution in a dark, amber-colored bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).
-
-
Assay Protocol:
-
Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or the standard to the respective wells.
-
For the blank (control), add 100 µL of the solvent used for the sample instead of the sample solution.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][8]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[9][10] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.[5][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]
Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8) or Ammonium persulfate ((NH4)2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
This compound sample
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the Trolox standard.
-
-
Assay Protocol:
-
Pipette 190 µL of the ABTS•+ working solution into each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or the standard to the respective wells.[9]
-
For the blank (control), add 10 µL of the solvent used for the sample.
-
-
Incubation: Incubate the microplate at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.[5]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
IC50 and Trolox Equivalent Antioxidant Capacity (TEAC) Determination:
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is plotted for Trolox, and the TEAC value of the sample is calculated from this curve.
-
Visualizations
Caption: Workflow for assessing the antioxidant capacity of this compound.
Caption: Reaction mechanisms of DPPH and ABTS radical scavenging by an antioxidant.
References
- 1. Phytochemical analysis and antioxidant activity of Lycium barbarum (Goji) cultivated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyphenolic Content, Antioxidant and Antimicrobial Activities of Lycium barbarum L. and Lycium chinense Mill. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical analysis and antioxidant activity of Lycium barbarum (Goji) cultivated in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phcogres.com [phcogres.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Antioxidant Activity of Lycium barbarum Polysaccharide and Chlorogenic Acid and Its Effect on Inflammatory Response of NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Lyciumamide B in Neurodegenerative Disease Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific studies on Lyciumamide B in animal models of neurodegenerative diseases are not available in the public literature. The following application notes and protocols are a projection based on research conducted on related compounds from Lycium barbarum, namely Lyciumamide A and Lycium barbarum polysaccharides (LBP). These protocols provide a scientifically grounded framework for initiating research on this compound.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health challenge. A common pathological feature of these diseases is the progressive loss of neuronal structure and function, often associated with oxidative stress, neuroinflammation, and protein aggregation. Compounds derived from traditional medicinal plants are a promising source for novel neuroprotective agents. Lycium barbarum (goji berry) has been studied for its neuroprotective properties, which are often attributed to its unique polysaccharide and phenolic amide constituents.[1]
While research on this compound is nascent, its structural similarity to other neuroprotective phenolic amides suggests its potential as a therapeutic candidate. For instance, in vitro studies on a related compound, Lyciumamide A, have demonstrated its ability to protect neurons from NMDA-induced neurotoxicity by reducing intracellular calcium influx and reactive oxygen species (ROS) production.[2][3][4] Furthermore, extracts and polysaccharides from Lycium barbarum have shown significant neuroprotective effects in various animal models of neurodegeneration, improving cognitive and motor functions and reducing pathological markers.[5][6][7]
These application notes provide a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ)₁₋₄₂.
Proposed Signaling Pathway for Lyciumamide-Mediated Neuroprotection
Based on studies of related compounds, this compound is hypothesized to exert its neuroprotective effects by modulating pathways associated with excitotoxicity and oxidative stress.
Caption: Hypothesized neuroprotective mechanism of this compound.
Experimental Protocols
The following protocols describe a proposed study to evaluate the efficacy of this compound in a rat model of Alzheimer's disease induced by intracerebroventricular (ICV) injection of Aβ₁₋₄₂ oligomers.
Animal Model Creation: Aβ₁₋₄₂-Induced Alzheimer's Disease Rat Model
This model mimics the amyloid pathology characteristic of Alzheimer's disease, leading to cognitive impairment.[8][9]
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Aβ₁₋₄₂ Preparation:
-
Reconstitute synthetic Aβ₁₋₄₂ peptide in sterile saline to a concentration of 1 mg/mL.
-
Incubate at 37°C for 4 days to promote aggregation into soluble oligomers.
-
-
Surgical Procedure:
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Mount the rat in a stereotaxic apparatus.
-
Make a midline scalp incision to expose the skull.
-
Drill a burr hole over the lateral ventricle using the following coordinates relative to bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
Slowly infuse 5 µL of the Aβ₁₋₄₂ solution (or vehicle for sham group) into each ventricle using a Hamilton syringe.
-
Withdraw the needle slowly, suture the incision, and allow the animal to recover with appropriate post-operative care.
-
This compound Administration
-
Groups:
-
Sham (Vehicle injection + Vehicle treatment)
-
Aβ₁₋₄₂ Control (Aβ₁₋₄₂ injection + Vehicle treatment)
-
This compound Low Dose (Aβ₁₋₄₂ injection + 10 mg/kg this compound)
-
This compound High Dose (Aβ₁₋₄₂ injection + 30 mg/kg this compound)
-
-
Administration Route: Oral gavage.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.
-
Dosing Schedule: Commence treatment 24 hours post-surgery and continue daily for 28 days.
Behavioral Assessments
Conduct behavioral tests during the final week of treatment to assess cognitive function.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Acquisition Phase (4 days): Train rats to find a hidden platform in a circular pool of water. Record escape latency and path length.
-
Probe Trial (Day 5): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Y-Maze Test: To evaluate short-term spatial working memory.
-
Place the rat in the center of a Y-shaped maze and allow it to explore the three arms freely for 8 minutes.
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternations as (Number of alternations / (Total arm entries - 2)) x 100.
-
Biochemical and Histological Analysis
At the end of the treatment period, euthanize animals and collect brain tissue.
-
Tissue Preparation:
-
Perfuse rats transcardially with saline followed by 4% paraformaldehyde.
-
Harvest brains. Hemisect one hemisphere for biochemical assays (snap-freeze in liquid nitrogen) and post-fix the other for histology.
-
-
Biochemical Assays (on hippocampal and cortical homogenates):
-
Oxidative Stress Markers: Measure levels of Malondialdehyde (MDA) and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) using commercially available kits.[8]
-
Neuroinflammatory Markers: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.[10]
-
Cholinergic System Markers: Measure acetylcholine (B1216132) (ACh) levels and choline (B1196258) acetyltransferase (ChAT) activity.[5][10]
-
-
Histology:
-
Section the fixed hemisphere using a cryostat or vibratome.
-
Perform Nissl staining to assess neuronal damage and cell loss in the hippocampus and cortex.
-
Experimental Workflow
The following diagram outlines the key phases of the proposed preclinical study.
Caption: Workflow for evaluating this compound in an AD rat model.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from the proposed experiments, based on typical results from studies with related neuroprotective compounds.[5][8][10]
Table 1: Behavioral Test Outcomes (Mean ± SD)
| Group | MWM Escape Latency (s) | MWM Time in Target Quadrant (%) | Y-Maze Spontaneous Alternation (%) |
|---|---|---|---|
| Sham | 20 ± 5 | 45 ± 8 | 75 ± 10 |
| Aβ₁₋₄₂ Control | 55 ± 10 | 20 ± 5 | 40 ± 8 |
| This compound (Low) | 40 ± 8 | 30 ± 6 | 55 ± 9 |
| this compound (High)| 28 ± 6 | 40 ± 7 | 68 ± 11 |
Table 2: Hippocampal Biochemical Markers (Mean ± SD)
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | TNF-α (pg/mg protein) | ACh (nmol/g tissue) |
|---|---|---|---|---|
| Sham | 2.5 ± 0.5 | 150 ± 20 | 15 ± 4 | 25 ± 5 |
| Aβ₁₋₄₂ Control | 6.0 ± 1.0 | 80 ± 15 | 40 ± 8 | 12 ± 3 |
| This compound (Low) | 4.5 ± 0.8 | 110 ± 18 | 28 ± 6 | 18 ± 4 |
| this compound (High)| 3.0 ± 0.6 | 140 ± 22 | 18 ± 5 | 23 ± 4 |
Logical Relationship Diagram
This diagram illustrates the hypothesized causal chain from treatment to improved outcomes.
Caption: Logical flow from this compound treatment to cognitive improvement.
Conclusion
While direct experimental data on this compound in neurodegenerative disease models is currently lacking, the information available for related compounds provides a strong rationale for its investigation. The protocols and frameworks detailed here offer a robust starting point for researchers to explore the therapeutic potential of this compound, with the ultimate goal of developing new treatments for devastating conditions like Alzheimer's disease.
References
- 1. Neuro-protective Mechanisms of Lycium barbarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro | Semantic Scholar [semanticscholar.org]
- 5. Investigation of the neuroprotective effects of Lycium barbarum water extract in apoptotic cells and Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lycium barbarum polysaccharide improves dopamine metabolism and symptoms in an MPTP-induced model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lycium barbarum polysaccharide improves dopamine metabolism and symptoms in an MPTP-induced model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Anti-Alzheimer Activity of Lycium barbarum Polysaccharide in Aβ1–42-Induced Neurotoxicity in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Anti-Alzheimer Activity of Lycium barbarum Polysaccharide in Aβ1-42-Induced Neurotoxicity in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability and Apoptosis Following Lyciumamide B Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effects of Lyciumamide B, a natural compound, on cell viability and apoptosis. The provided protocols are foundational and may require optimization based on the specific cell type and experimental conditions.
I. Application Notes
This compound is a natural compound with potential therapeutic applications.[1] Understanding its impact on cell viability and its potential to induce programmed cell death (apoptosis) is a critical step in preclinical drug development. This document outlines standard assays to quantify changes in cell viability and elucidate the apoptotic mechanisms that may be triggered by this compound treatment.
A. Determining the Cytotoxic Effects of this compound
A primary step in evaluating a new compound is to determine its effect on cell viability. This is often achieved by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%. Several assays can be employed for this purpose, each with its own advantages and principles.
-
Tetrazolium Reduction Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.[2][3][4] Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (e.g., MTT) into a colored formazan (B1609692) product.[4] The intensity of the color is directly proportional to the number of viable cells.[3]
-
Resazurin (B115843) Reduction Assay: Similar to tetrazolium assays, this fluorometric assay uses the reducing power of viable cells to convert resazurin into the highly fluorescent resorufin.
-
ATP-Based Assays: The amount of ATP is a direct indicator of metabolically active, viable cells.[2] These luminescent assays are highly sensitive and rapid.[2]
B. Investigating the Induction of Apoptosis by this compound
Should this compound demonstrate cytotoxic effects, the next step is to determine if the mechanism of cell death is apoptosis. Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.[5][6] Key events in apoptosis that can be measured include:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V.[7][8]
-
Caspase Activation: Caspases are a family of proteases that are central to the apoptotic process.[9] Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3).[10]
-
DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[11]
By employing a combination of these assays, researchers can build a comprehensive profile of the cellular response to this compound treatment.
II. Data Presentation: Quantitative Analysis of this compound Effects
To facilitate clear comparison and interpretation of experimental data, results should be organized into structured tables.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | MTT | 24 | Value |
| MTT | 48 | Value | |
| MTT | 72 | Value | |
| e.g., HeLa | ATP-Based | 24 | Value |
| ATP-Based | 48 | Value | |
| ATP-Based | 72 | Value |
Table 2: Apoptosis Induction by this compound (at IC50 concentration)
| Cell Line | Treatment Duration (hours) | Assay | Parameter Measured | Result (% of Control) |
| e.g., MCF-7 | 24 | Annexin V/PI | Early Apoptotic Cells | Value |
| Annexin V/PI | Late Apoptotic/Necrotic Cells | Value | ||
| 24 | Caspase-3 Activity | Fold Increase in Activity | Value | |
| 48 | TUNEL | % TUNEL-Positive Cells | Value |
III. Experimental Protocols and Visualizations
A. Cell Viability Assays
This assay measures the metabolic activity of cells as an indicator of viability.[12]
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Caption: Workflow for the MTT cell viability assay.
B. Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
6-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[14]
Materials:
-
This compound treated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate)
-
Assay buffer
-
96-well plate (opaque for fluorescence)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein (20-50 µg) to each well of a 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.
The TUNEL (TdT-dUTP Nick-End Labeling) assay detects DNA fragmentation in late-stage apoptosis.[15]
Materials:
-
Cells grown on coverslips or slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with this compound on coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[16]
-
Permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes.[16]
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[16]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
C. Visualizing Apoptotic Signaling Pathways
This compound may induce apoptosis through one or more signaling pathways. The two main pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][] Both pathways converge on the activation of executioner caspases, such as caspase-3.
Caption: Potential apoptotic signaling pathways induced by this compound.
References
- 1. realgenelabs.com [realgenelabs.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 16. clyte.tech [clyte.tech]
Application Notes and Protocols for Assessing Lyciumamide B Effects on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamide B, a phenolic amide isolated from the genus Lycium, belongs to a class of compounds that have demonstrated a range of biological activities, including antioxidant and neuroprotective effects.[1][2][3] Preliminary evidence from related compounds, such as Lyciumamide A, suggests a potential role in modulating mitochondrial function and mitigating oxidative stress.[2][3] Given that mitochondrial dysfunction is a key factor in various pathologies and a common mechanism for drug-induced toxicity, a thorough assessment of the effects of this compound on mitochondrial bioenergetics and integrity is crucial.[4]
These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the impact of this compound on key aspects of mitochondrial function. The described assays will enable the elucidation of its mechanism of action and potential therapeutic or toxicological profile.
Key Mitochondrial Functions to Assess
A multi-faceted approach is recommended to comprehensively understand the effects of this compound on mitochondrial health. The following key parameters should be investigated:
-
Mitochondrial Respiration: The rate of oxygen consumption is a direct measure of the electron transport chain (ETC) activity and oxidative phosphorylation (OXPHOS).[4][5]
-
Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis and is a key indicator of mitochondrial health.
-
ATP Production: The primary function of mitochondria is to generate ATP; therefore, direct measurement of ATP levels is critical.[6]
-
Mitochondrial Reactive Oxygen Species (ROS) Production: Imbalances in the ETC can lead to the overproduction of ROS, causing oxidative stress and cellular damage.[5]
Experimental Protocols
Assessment of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol describes the use of an extracellular flux analyzer (e.g., Agilent Seahorse XF) to measure the oxygen consumption rate (OCR) in live cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Extracellular flux analyzer and associated consumables (e.g., cell culture microplates, sensor cartridges)
-
Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Selected cell line (e.g., HepG2, SH-SY5Y, or a cell line relevant to the research area)
Procedure:
-
Cell Seeding: Seed the selected cells into the wells of a cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).
-
Assay Preparation: One hour prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C.
-
Extracellular Flux Analysis: Load the sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) and calibrate the instrument.
-
Data Acquisition: Place the cell culture plate into the extracellular flux analyzer and initiate the measurement protocol. The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial respiration parameters as outlined in the data presentation section.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria in a membrane potential-dependent manner.
Materials:
-
Selected cell line
-
This compound
-
TMRE reagent
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and treat with this compound and controls as described in the previous protocol.
-
Dye Loading: Following treatment, remove the medium and incubate the cells with TMRE working solution in the dark at 37°C for 20-30 minutes.
-
Imaging or Plate Reading:
-
Microscopy: Wash the cells with pre-warmed buffer and immediately acquire fluorescent images.
-
Plate Reader: Wash the cells and measure the fluorescence intensity.
-
-
Data Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Quantification of Cellular ATP Levels
This protocol describes the use of a luciferase-based ATP assay to measure total cellular ATP content.
Materials:
-
Selected cell line
-
This compound
-
ATP assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound and controls.
-
Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release ATP.
-
Luciferase Reaction: Add the luciferase reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve with known ATP concentrations and calculate the ATP concentration in the samples. Normalize the ATP levels to the protein concentration in parallel wells.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses MitoSOX™ Red, a fluorescent probe that specifically detects superoxide (B77818) in the mitochondria of live cells.[5]
Materials:
-
Selected cell line
-
This compound
-
MitoSOX™ Red reagent
-
Antimycin A (as a positive control for ROS production)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and controls as previously described.
-
Dye Loading: Load the cells with MitoSOX™ Red working solution and incubate in the dark at 37°C for 10-30 minutes.
-
Analysis:
-
Microscopy: Wash the cells and acquire fluorescent images.
-
Flow Cytometry: Wash and resuspend the cells, then analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the level of mitochondrial superoxide.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effects of this compound on Mitochondrial Respiration
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| This compound (0.1 µM) | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) | ||||
| This compound (100 µM) |
Table 2: Effects of this compound on Mitochondrial Health Parameters
| Treatment Group | Mitochondrial Membrane Potential (% of Control) | Cellular ATP Levels (% of Control) | Mitochondrial ROS Levels (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| This compound (0.1 µM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| This compound (100 µM) | |||
| Positive Control |
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing the effects of this compound on mitochondrial function.
Caption: Logical relationships in the mitochondrial stress test for OCR analysis.
Caption: Potential signaling pathway of this compound's effects on mitochondrial function.
References
- 1. The Anticancer Activities Phenolic Amides from the Stem of Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Mitochondrial Function: From Organelle to Organism | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Study of Lyciumamide B in NMDAR-Mediated Neurotoxicity
Disclaimer: As of the latest literature review, detailed experimental data specifically for Lyciumamide B in the context of NMDAR-mediated neurotoxicity is limited. The following application notes and protocols are primarily based on extensive research conducted on its close structural analog, Lyciumamide A . Researchers should consider this information as a foundational guide and adapt protocols for this compound accordingly, with the assumption of similar mechanisms of action due to structural similarities.
Introduction
N-methyl-D-aspartate receptors (NMDARs) are critical ionotropic glutamate (B1630785) receptors involved in synaptic plasticity, learning, and memory.[1][2] However, excessive activation of NMDARs leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that result in neuronal damage and death, a phenomenon known as excitotoxicity.[1][3] This process is a key pathological mechanism in various neurological disorders, including stroke and neurodegenerative diseases.[3][4] Lyciumamides, a class of phenolic amides isolated from the fruit of Lycium barbarum, have demonstrated neuroprotective properties. This document provides a detailed guide for researchers interested in investigating the potential of this compound as a neuroprotective agent against NMDAR-mediated neurotoxicity, drawing upon established protocols for Lyciumamide A.[5][6]
Quantitative Data Summary: Neuroprotective Effects of Lyciumamide A
The following table summarizes the key quantitative findings from studies on Lyciumamide A, which can serve as a reference for designing experiments with this compound.
| Parameter | Experimental Condition | Result | Reference |
| Cell Viability (MTT Assay) | SH-SY5Y cells + 1 mM NMDA | Lyciumamide A (concentrations not specified) significantly increased cell viability compared to NMDA-treated cells. | [5][6] |
| Cell Death (LDH Release) | SH-SY5Y cells + 1 mM NMDA | Lyciumamide A (concentrations not specified) significantly reduced lactate (B86563) dehydrogenase (LDH) release. | [5][6] |
| Intracellular Ca2+ Influx | NMDA-induced SH-SY5Y cells | Lyciumamide A significantly reversed the increase in intracellular calcium. | [5][6] |
| Reactive Oxygen Species (ROS) | NMDA-induced SH-SY5Y cells | Lyciumamide A significantly reversed the increase in ROS production. | [5][6] |
| Protein Phosphorylation (Western Blot) | NMDA-induced SH-SY5Y cells | Lyciumamide A suppressed the NMDA-induced increase in phosphorylation of NR2B, CaMKII, JNK, and p38. | [5] |
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
This protocol describes the basic setup for inducing NMDAR-mediated neurotoxicity in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
N-methyl-D-aspartate (NMDA)
-
This compound (or A as a positive control)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein analysis).
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours). Include a vehicle control group.
-
Induce neurotoxicity by exposing the cells to a final concentration of NMDA (e.g., 1 mM) for a defined duration (e.g., 30 minutes).
-
After incubation, remove the treatment medium and proceed with specific assays.
Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Following the neurotoxicity induction protocol, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Lactate Dehydrogenase (LDH) Release
LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow the neurotoxicity induction protocol.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released.
-
Measure the absorbance at the recommended wavelength.
-
Express LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Measurement of Intracellular Calcium Concentration
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium levels.
Materials:
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Culture cells on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Load the cells with Fluo-4 AM (e.g., 5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence readings using a fluorescence microscope or plate reader.
-
Add this compound followed by NMDA and continuously record the fluorescence intensity.
-
Analyze the change in fluorescence to determine the relative change in intracellular calcium concentration.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins involved in the NMDAR signaling pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-p-NR2B, anti-p-CaMKII, anti-p-JNK, anti-p-p38, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway of NMDAR-Mediated Neurotoxicity and this compound Intervention
Caption: Proposed mechanism of this compound in NMDAR-mediated neurotoxicity.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for evaluating this compound's neuroprotective effects.
Logical Relationship in NMDAR Excitotoxicity
Caption: Causal chain of events in NMDAR-mediated excitotoxicity.
References
- 1. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extrasynaptic NMDA receptors in acute and chronic excitotoxicity: implications for preventive treatments of ischemic stroke and late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Lyciumamide B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Lyciumamide B. As there is no published total synthesis of this compound to date, this guide is based on established synthetic methodologies for its constituent building blocks and structurally related phenolic amide dimers.
Frequently Asked Questions (FAQs)
Q1: What is a plausible retrosynthetic analysis for this compound?
A1: this compound is a symmetrical dimer of a ferulic acid derivative linked by a diamine. A logical retrosynthetic approach involves disconnecting the two amide bonds, leading to a protected ferulic acid derivative and a diamine, such as putrescine.
Q2: What are the main building blocks required for the synthesis of this compound?
A2: The primary building blocks are:
-
A protected ferulic acid derivative: Ferulic acid contains a free phenolic hydroxyl group that requires protection to prevent side reactions during amide coupling.
-
A diamine: Based on the structure of related natural products, putrescine (1,4-diaminobutane) is a likely candidate for the diamine linker.
Q3: What is the most critical step in the proposed synthesis of this compound?
A3: The crucial step is the double amide bond formation between two molecules of the protected ferulic acid derivative and the diamine. This reaction can be challenging due to the potential for side reactions and the need for high yields to make the overall synthesis efficient.
Troubleshooting Guides
Low Yield in Amide Coupling Reaction
Problem: The amide coupling reaction between the protected ferulic acid and the diamine results in a low yield of the desired this compound precursor.
| Potential Cause | Troubleshooting Solution |
| Inadequate activation of the carboxylic acid | Use a more potent coupling reagent such as HATU, HBTU, or PyBOP. Ensure the coupling reagent is fresh and anhydrous. |
| Side reactions involving the phenolic hydroxyl group | Even with protection, some coupling conditions can lead to O-acylation. A more robust protecting group like tert-butyldimethylsilyl (TBDMS) or benzyl (B1604629) (Bn) might be necessary. |
| Low nucleophilicity of the amine | While aliphatic diamines like putrescine are generally nucleophilic, steric hindrance from the growing molecule could slow the second acylation. Consider a stepwise approach where the mono-acylated product is isolated first. |
| Formation of byproducts | The formation of N-acylurea is a common byproduct with carbodiimide (B86325) coupling agents like DCC or EDC. Adding an auxiliary agent like HOBt or Oxyma can suppress this.[1] |
| Suboptimal reaction conditions | Screen different solvents (e.g., DMF, DCM, THF), temperatures (0 °C to room temperature), and concentrations.[1] |
Difficulty in Purification of the Final Product
Problem: The crude product after amide coupling is difficult to purify, showing multiple spots on TLC.
| Potential Cause | Troubleshooting Solution |
| Presence of mono-acylated product | Optimize the stoichiometry of the reactants. Using a slight excess of the ferulic acid derivative can help drive the reaction to the di-substituted product. A stepwise synthesis will also resolve this. |
| Unreacted starting materials | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction stalls, consider adding more coupling reagent. |
| Byproducts from the coupling reaction | Purification by column chromatography on silica (B1680970) gel is typically effective.[1] A gradient elution system may be required to separate closely related compounds. |
| Protecting group cleavage | If a labile protecting group was used, it might have been partially cleaved during the reaction or workup. Choose a more robust protecting group if this is suspected. |
Experimental Protocols (Hypothetical)
The following are proposed experimental protocols for the key steps in a plausible synthesis of this compound. These are based on established procedures for similar molecules.[2][3]
Table 1: Proposed Protocol for the Synthesis of N,N'-bis(O-protected-feruloyl)putrescine
| Step | Procedure | Notes |
| 1. Reactant Preparation | Dissolve O-protected ferulic acid (2.2 eq.) in anhydrous DMF. | Ensure all glassware is oven-dried and the solvent is anhydrous. |
| 2. Activation | Add HATU (2.2 eq.) and DIPEA (4.4 eq.) to the solution and stir for 15 minutes at room temperature. | The solution should turn slightly yellow. |
| 3. Amine Addition | Add a solution of putrescine (1.0 eq.) in anhydrous DMF dropwise to the activated acid solution. | Slow addition is recommended to minimize side reactions. |
| 4. Reaction | Stir the reaction mixture at room temperature for 12-24 hours. | Monitor the reaction progress by TLC or LC-MS. |
| 5. Workup | Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1M HCl, saturated NaHCO3, and brine. | This removes excess reagents and byproducts. |
| 6. Purification | Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | A gradient of hexane/ethyl acetate is a good starting point for elution. |
Table 2: Proposed Protocol for the Deprotection of the Phenolic Hydroxyl Groups
| Step | Procedure | Notes |
| 1. Dissolution | Dissolve the purified N,N'-bis(O-protected-feruloyl)putrescine in an appropriate solvent (e.g., THF for silyl (B83357) ethers, MeOH for benzyl ethers). | The choice of solvent depends on the protecting group. |
| 2. Deprotection Reagent | Add the deprotection reagent (e.g., TBAF for silyl ethers, Pd/C and H2 for benzyl ethers). | The specific reagent and conditions are dictated by the protecting group used. |
| 3. Reaction | Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). | Deprotection is usually rapid. |
| 4. Workup and Purification | Perform an appropriate workup to remove the deprotection reagents and byproducts. The final product, this compound, can be purified by recrystallization or chromatography. | The workup procedure will vary depending on the deprotection method. |
Visualizations
Proposed Synthetic Pathway for this compound
Caption: A plausible synthetic route to this compound.
Troubleshooting Logic for Amide Coupling
Caption: Decision tree for troubleshooting low yields in amide coupling.
References
Improving the yield of Lyciumamide B from natural sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Lyciumamide B from its natural source, the fruits of Lycium barbarum (goji berry). This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction, purification, and yield enhancement of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall extract yield | 1. Inefficient cell wall disruption. 2. Suboptimal extraction solvent. 3. Insufficient extraction time or temperature. | 1. Ensure plant material is finely ground. Consider pre-treatment with enzymes like cellulases and pectinases to degrade cell walls. 2. Use a polar solvent like ethanol (B145695) or methanol. A 70% ethanol solution is often effective for extracting phenolic compounds from Lycium barbarum[1]. 3. Optimize extraction time and temperature. Methods like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve efficiency[2][3]. For UAE, parameters such as a liquid-to-solid ratio of 25:1 (mL/g) and a temperature of 60°C for 30 minutes have been reported for polyphenols from Lycium barbarum leaves[1]. |
| Low purity of this compound in crude extract | 1. Co-extraction of interfering compounds (e.g., polysaccharides, pigments). 2. Degradation of the target compound. | 1. Perform a preliminary purification step. Macroporous resins (e.g., D101) can be used to separate phenolic compounds from sugars and other polar impurities[4]. Subsequent purification using Sephadex LH-20 can further remove flavonoids and other small molecules[4]. 2. Avoid excessive heat and exposure to light during extraction and processing. Store extracts at low temperatures (4°C for short-term, -20°C for long-term). |
| Difficulty in separating this compound from isomers or related compounds | 1. Insufficient resolution in the chromatographic method. 2. Inappropriate stationary or mobile phase. | 1. Optimize the High-Performance Liquid Chromatography (HPLC) method. Use a high-resolution column (e.g., a C18 column with a small particle size). 2. Employ a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile. This has been shown to be effective for separating kukoamines, which are structurally related to Lyciumamides[5]. |
| Inconsistent yields between batches | 1. Variation in the quality of the starting plant material. 2. Lack of standardized experimental procedures. | 1. Source Lycium barbarum fruits from a consistent geographical origin and harvest season, as these factors significantly affect the phytochemical profile[6]. Ensure the plant material is properly dried and stored. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for all steps, from extraction to quantification. |
| Elicitor treatment does not increase this compound yield | 1. Inappropriate elicitor, concentration, or treatment duration. 2. Plant tissue is not at a responsive developmental stage. | 1. Screen a panel of elicitors, including methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), at various concentrations and exposure times. The optimal concentration for MeJA has been reported to be around 200 µM for enhancing secondary metabolites in other plant cell cultures[7]. 2. Apply elicitors to actively growing tissues, such as cell suspension cultures or young seedlings, which are more likely to exhibit a metabolic response. |
Frequently Asked Questions (FAQs)
Q1: What is the natural source of this compound?
A1: this compound is a phenolic amide that has been identified in the fruits of Lycium barbarum[4].
Q2: What is the general approach to increasing the yield of secondary metabolites like this compound?
A2: The production of secondary metabolites can be enhanced by applying elicitors, which are compounds that trigger a defense response in the plant, often leading to the upregulation of biosynthetic pathways for these compounds.[8][9][10] Both biotic (e.g., fungal extracts) and abiotic (e.g., methyl jasmonate, salicylic acid) elicitors can be used[8][11]. Additionally, optimizing growth conditions and extraction procedures can significantly impact the final yield.
Q3: What analytical methods are suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the preferred method for the quantification of this compound and related phenolic amides.[5] Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) offers higher resolution and sensitivity for complex mixtures.[6]
Q4: Are there any specific precursors in the biosynthetic pathway of this compound that could be targeted for yield improvement?
A4: While the specific biosynthetic pathway for this compound has not been fully elucidated, it is a lignanamide, which is derived from the phenylpropanoid pathway.[12] Therefore, increasing the availability of precursors from this pathway, such as phenylalanine and tyrosine, could potentially enhance the yield of this compound.
Q5: How can I confirm the identity of this compound in my extract?
A5: The identity of this compound can be confirmed by comparing its retention time and mass spectral data (including parent ion and fragmentation pattern) with a purified analytical standard. Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural elucidation.
Experimental Protocols
Protocol 1: Extraction of Phenolic Amides from Lycium barbarum
-
Sample Preparation : Dry the fruits of Lycium barbarum at 60°C until a constant weight is achieved. Grind the dried fruits into a fine powder (approximately 70 mesh)[3].
-
Extraction :
-
Filtration and Concentration :
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Storage : Store the crude extract at -20°C until further purification.
Protocol 2: Quantification of this compound using HPLC-DAD
-
Chromatographic System : An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD)[5].
-
Mobile Phase :
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution : A typical gradient could be: 0-15 min, 12-16% B; 15-35 min, 16-22% B[5]. The flow rate should be maintained at 1.0 mL/min.
-
Detection : Monitor the eluent at a wavelength of 320 nm, which is near the maximum absorption for phenolic compounds[4].
-
Quantification :
-
Prepare a stock solution of a purified this compound standard of known concentration.
-
Generate a calibration curve by injecting a series of dilutions of the standard solution.
-
Inject the sample extract (previously filtered through a 0.45 µm syringe filter).
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction, Structural Characterization, and Biological Functions of Lycium Barbarum Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Disparate Impact of Purification Levels on Lycium barbarum Phenolic Extracts: Chemical Composition and Hypoglycemic Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Elicitor-mediated enhancement of secondary metabolites in plant species: a review [frontiersin.org]
- 12. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Purification for Lyciumamide B
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of Lyciumamide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting parameters for developing an HPLC purification method for this compound?
A1: For a cyclic peptide like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective starting point. Key initial parameters to consider include the column chemistry, mobile phase composition, and gradient elution. A C18 column is a standard choice for peptide separations.[1][2] The mobile phase usually consists of an aqueous component (A) and an organic component (B), with acetonitrile (B52724) being a common choice for the organic modifier due to its low viscosity and UV transparency.[3] It is crucial to incorporate an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, in both mobile phases to improve peak shape and resolution by ion pairing.[2]
Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?
A2: Poor peak shape for this compound can arise from several factors:
-
Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, can cause peak tailing.[2] Adding an ion-pairing agent like TFA to the mobile phase can help mitigate this issue.[2]
-
Sample Overload: Injecting too much sample onto the column can lead to peak distortion.[2] Try reducing the sample concentration or the injection volume.[2]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[2]
Q3: My this compound peak is co-eluting with impurities. How can I improve the resolution?
A3: Improving resolution requires optimizing the selectivity of your separation. Consider the following strategies:
-
Gradient Optimization: Start with a broad scouting gradient (e.g., 5% to 95% organic phase) to determine the approximate elution time of this compound.[3] Then, create a shallower gradient around the elution point to better separate closely eluting compounds.[1][3]
-
Change the Organic Modifier: Switching from acetonitrile to another organic solvent like methanol (B129727) can alter the selectivity of the separation, potentially resolving co-eluting peaks.[3]
-
Vary the pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of peptides.[1] Experimenting with different pH values (e.g., pH 2.5 with formic acid vs. a neutral pH with a phosphate (B84403) buffer) can be a powerful tool for improving resolution.[3]
-
Screen Different Column Chemistries: If optimizing the mobile phase is insufficient, trying a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a biphenyl (B1667301) column) can provide a different selectivity and resolve the impurities.[1][2]
Q4: I am experiencing high backpressure in my HPLC system during the purification of this compound. What should I check?
A4: High backpressure is a common issue in HPLC and can be caused by several factors:
-
Column Clogging: Particulates from the sample or mobile phase can clog the column frit. Filtering your sample and mobile phases is a crucial preventative step.
-
System Blockage: Obstructions in the tubing, injector, or guard column can also lead to high pressure.
-
Precipitation: The sample or buffer may be precipitating in the mobile phase. Ensure that your sample is fully dissolved and that the mobile phase components are miscible.
A systematic approach to troubleshooting involves removing components one by one (starting from the column) to identify the source of the high pressure.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peaks Detected | Detector lamp is off. | Turn on the detector lamp. |
| No sample was injected. | Ensure the autosampler vial contains sufficient sample and there are no air bubbles. | |
| Mobile phase flow is stopped. | Check for leaks and ensure the pump is functioning correctly. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add an ion-pairing agent like 0.1% TFA to the mobile phase.[2] |
| Sample overload. | Reduce the injected sample mass by lowering the concentration or volume.[2] | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary.[2] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition.[2] |
| Split Peaks | Partially clogged column inlet frit. | Back-flush the column or replace the frit. |
| Sample solvent incompatibility. | Ensure the sample solvent is miscible with the mobile phase. | |
| Baseline Drift | Change in mobile phase composition. | Ensure proper mobile phase mixing and degassing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column contamination. | Wash the column with a strong solvent. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare mobile phases carefully and consistently. |
| Air trapped in the pump. | Purge the pump to remove air bubbles. | |
| Leaks in the system. | Check all fittings for leaks. |
Experimental Protocols
Sample Preparation Protocol for this compound
This protocol outlines a general procedure for preparing a crude extract of this compound for HPLC purification.
-
Extraction: Perform a solid-liquid extraction of the source material (e.g., plant material) using an appropriate organic solvent like methanol or ethanol.
-
Solvent Evaporation: Evaporate the solvent from the crude extract under reduced pressure to obtain a concentrated residue.
-
Reconstitution: Reconstitute the dried extract in a solvent that is compatible with the initial HPLC mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% TFA). The solvent should be weaker than the elution solvent to ensure proper focusing of the analyte on the column.
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Generic RP-HPLC Purification Protocol for this compound
This protocol provides a starting point for the purification of this compound. Optimization will be required based on the specific impurity profile.
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL (adjust based on sample concentration).
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B (linear gradient)
-
35-40 min: 60% to 90% B (wash step)
-
40-45 min: 90% B (hold)
-
45-46 min: 90% to 10% B (return to initial conditions)
-
46-55 min: 10% B (equilibration)
-
Visualizations
Caption: Workflow for the HPLC purification of this compound.
References
Technical Support Center: Stereoselective Synthesis of Lyciumamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of Lyciumamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Lyciumamide derivatives, presented in a question-and-answer format.
Problem 1: Low Diastereoselectivity in the Synthesis of Non-Proteinogenic Amino Acid Precursors
Question: I am attempting to synthesize a β-hydroxy-tyrosine derivative, a key component for my Lyciumamide analogue, but the reaction is yielding a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the formation of non-proteinogenic amino acids is a common challenge. Several factors can influence the stereochemical outcome of your reaction. Consider the following troubleshooting steps:
-
Chiral Auxiliary Selection: The choice of chiral auxiliary is critical for inducing facial selectivity. If you are using an Evans oxazolidinone auxiliary, for example, ensure it is of high enantiomeric purity. Different auxiliaries can have a profound impact on the stereochemical outcome, so screening a variety of auxiliaries (e.g., camphor (B46023) sultams, pseudoephedrine) may be necessary.
-
Reaction Conditions: Temperature, solvent, and the nature of the base or Lewis acid used can all affect the transition state geometry and, consequently, the diastereoselectivity.
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable transition state.
-
Solvent: The polarity and coordinating ability of the solvent can influence the chelation control of the reaction. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM).
-
Lewis Acid/Base: The choice of Lewis acid in aldol-type reactions or the base for enolate formation is crucial. For instance, different boron or titanium Lewis acids can provide varying levels of stereocontrol.
-
-
Substrate Control: The protecting groups on your starting materials can influence the steric hindrance around the reactive center. It may be beneficial to explore different protecting group strategies for the phenol (B47542) and amine functionalities.[1][2]
Problem 2: Poor Yield during Macrocyclization Step
Question: My linear peptide precursor is failing to cyclize efficiently, resulting in a low yield of the desired Lyciumamide derivative. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in macrocyclization are frequently encountered and can be attributed to several factors, including competing intermolecular reactions and unfavorable conformations of the linear precursor.[3][4] Here are some troubleshooting strategies:
-
High Dilution Conditions: To minimize intermolecular side reactions that lead to oligomerization, it is essential to perform the cyclization under high dilution conditions (typically 0.1-1 mM).[5] This can be achieved by the slow addition of the linear peptide and coupling reagents using a syringe pump over several hours.
-
Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered or conformationally constrained peptides, more potent coupling reagents may be required. A screening of different classes of reagents is recommended.
-
Conformational Constraints: The linear peptide may adopt a conformation that is not conducive to cyclization.[6]
-
Turn-Inducing Residues: Incorporating a proline or a D-amino acid residue near the cyclization site can help to pre-organize the peptide backbone into a favorable conformation for ring closure.
-
Solvent Effects: The solvent can significantly influence the peptide's conformation. Experiment with different solvents such as DMF, DCM, or mixtures thereof.
-
-
Site of Cyclization: The point of ring closure can dramatically impact the efficiency of the reaction. If possible, choose a cyclization site that avoids sterically hindered amino acid residues.[3]
Problem 3: Epimerization at the C-terminal Residue during Macrocyclization
Question: I am observing significant epimerization at the C-terminal amino acid of my Lyciumamide derivative after the macrocyclization step. How can I suppress this side reaction?
Answer: Epimerization at the C-terminal residue is a common side reaction during peptide macrocyclization, particularly with the use of strong activating agents. The following measures can be taken to minimize this issue:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others. Reagents like HATU and HCTU are generally considered to be effective while minimizing racemization when used with an additive.
-
Additive Inclusion: The addition of a racemization suppressant such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is highly recommended. These additives can reduce the lifetime of the highly reactive, racemization-prone activated species.
-
Base Selection: The choice and amount of base used can influence the rate of epimerization. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) and use the minimum amount necessary to facilitate the reaction.
-
Temperature Control: As with many side reactions, epimerization is often exacerbated at higher temperatures. Conducting the cyclization at room temperature or below can help to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical challenges in the synthesis of Lyciumamide derivatives?
A1: The primary stereochemical challenges in the synthesis of Lyciumamide derivatives lie in:
-
Asymmetric synthesis of non-proteinogenic amino acid building blocks: Lyciumamides often contain unusual amino acids, such as β-hydroxy-tyrosine, which require stereocontrolled synthesis. This typically involves diastereoselective reactions where controlling the formation of new stereocenters is crucial.
-
Control of stereochemistry during peptide coupling and macrocyclization: Preventing epimerization of existing stereocenters, especially at the C-terminal residue during the activation for macrocyclization, is a significant challenge.
-
Purification of diastereomers: If stereoselective reactions do not proceed with perfect selectivity, the separation of diastereomeric products can be a difficult purification challenge.
Q2: What protecting group strategy is recommended for the synthesis of Lyciumamide derivatives?
A2: A robust protecting group strategy is essential for a successful synthesis.[1][2][7] For the peptide backbone, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the protection of the α-amino groups, as it is labile to basic conditions, which are orthogonal to the acidic conditions typically used for side-chain deprotection.[2] For the side chains, acid-labile groups such as Boc (tert-butyloxycarbonyl) for lysine (B10760008) and tBu (tert-butyl) for tyrosine and aspartic/glutamic acid are frequently used.[2] The choice of protecting group for the phenolic hydroxyl group of tyrosine derivatives is particularly important to prevent side reactions.
Q3: How can I purify the final cyclic peptide and remove diastereomeric impurities?
A3: Purification of the final Lyciumamide derivative is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique is highly effective at separating the desired cyclic peptide from unreacted linear precursors, oligomers, and other byproducts. For the separation of diastereomers, which can be particularly challenging, optimization of the HPLC method is often necessary. This may include screening different columns, mobile phase compositions (e.g., acetonitrile/water or methanol/water with a TFA modifier), and gradients. In some cases, chiral chromatography may be required to separate enantiomers if racemization has occurred.
Data Presentation
The following tables summarize typical quantitative data for key steps in the synthesis of cyclic peptides analogous to Lyciumamides. Actual results will vary depending on the specific sequence and reaction conditions.
Table 1: Diastereoselectivity in Asymmetric Aldol (B89426) Reactions for β-Hydroxy Amino Acid Synthesis
| Chiral Auxiliary | Lewis Acid | Temperature (°C) | Solvent | Diastereomeric Ratio (dr) |
| Evans Oxazolidinone | TiCl4 | -78 | DCM | >95:5 |
| Evans Oxazolidinone | dibutylboron triflate | -78 to 0 | DCM | >98:2 |
| Camphorsultam | TiCl4 | -78 | DCM | 90:10 |
| Pseudoephedrine | LiCl | -78 | THF | 85:15 |
Table 2: Yields for Macrocyclization of Linear Peptides
| Coupling Reagent | Additive | Concentration (mM) | Solvent | Typical Yield (%) |
| HATU | HOAt | 0.5 | DMF | 40-60 |
| PyBOP | HOBt | 1 | DCM/DMF | 30-50 |
| DPPA | 1 | DMF | 25-45 | |
| EDC/HOBt | 0.5 | DCM | 20-40 |
Experimental Protocols
Protocol 1: Representative Procedure for the Asymmetric Synthesis of a β-Hydroxy-Tyrosine Derivative
This protocol describes a general method for the diastereoselective aldol reaction to form a protected β-hydroxy-tyrosine precursor using an Evans oxazolidinone auxiliary.
-
Preparation of the N-acyloxazolidinone: To a solution of the appropriate (S)- or (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 min, add the desired protected tyrosine-derived acyl chloride (1.0 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate (B1210297). Purify by flash chromatography.
-
Diastereoselective Aldol Reaction: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C. Add titanium tetrachloride (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir for 30 min. In a separate flask, dissolve the desired aldehyde (1.5 eq) in anhydrous DCM at -78 °C. Add the enolate solution to the aldehyde solution via cannula. Stir at -78 °C for 4 hours. Quench the reaction with a 1:1 mixture of saturated aqueous NH4Cl and saturated aqueous NaHCO3. Extract the product with ethyl acetate and purify by flash chromatography.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H2O2 for hydrolysis to the carboxylic acid, or LiBH4 for reduction to the alcohol) to yield the desired β-hydroxy-tyrosine derivative.
Protocol 2: General Procedure for Macrocyclization of a Linear Peptide Precursor
This protocol outlines a general method for the head-to-tail macrocyclization of a linear peptide precursor in solution.
-
Preparation of the Linear Peptide: The fully protected linear peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically on a 2-chlorotrityl chloride resin to allow for cleavage with side-chain protecting groups intact.
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM). The crude peptide is then purified by flash chromatography or preparative HPLC.
-
Macrocyclization:
-
Prepare a solution of the linear peptide precursor in a suitable solvent (e.g., DMF).
-
In a separate, large-volume flask, prepare a solution of the coupling reagent (e.g., HATU, 1.5 eq), an additive (e.g., HOAt, 1.5 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) in the same solvent. The volume of the solvent should be sufficient to achieve a final peptide concentration of 0.1-1 mM.
-
Using a syringe pump, add the solution of the linear peptide to the solution of the coupling reagents over a period of 4-8 hours at room temperature.
-
Monitor the reaction by LC-MS. Once the starting material is consumed, quench the reaction (e.g., with a small amount of water).
-
Remove the solvent under reduced pressure.
-
-
Deprotection and Purification: The protected cyclic peptide is then subjected to global deprotection using a strong acid cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5). The crude cyclic peptide is purified by preparative RP-HPLC.
Mandatory Visualization
Caption: A general experimental workflow for the stereoselective synthesis of Lyciumamide derivatives.
References
- 1. Solid‐Phase Peptide Macrocyclization and Multifunctionalization via Dipyrrin Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]
- 6. Cyclic peptides: Backbone rigidification and capability of mimicking motifs at protein–protein interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Lyciumamide B Stability and Degradation
Disclaimer: As of late 2025, specific public data on the stability and degradation of Lyciumamide B is limited. This guide provides a general framework for researchers based on the chemical structure of this compound and established principles of stability testing for cyclic peptides and natural products. The experimental protocols and data presented are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are stability studies important?
This compound is a cyclic peptide derivative isolated from the goji berry (Lycium barbarum)[1]. Like many natural products being investigated for therapeutic potential, understanding its chemical stability is crucial for drug development. Stability studies help to:
-
Determine the optimal storage conditions and shelf-life.
-
Identify potential degradation products, which may be inactive or, in some cases, toxic.
-
Develop a stable formulation for preclinical and clinical studies.
-
Fulfill regulatory requirements for drug registration[2][3].
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains amide bonds, phenolic hydroxyl groups, and a complex cyclic framework, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide bonds in the cyclic peptide backbone can be hydrolyzed under acidic or basic conditions, leading to the opening of the cyclic structure.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by exposure to air (auto-oxidation), light, or the presence of metal ions[4]. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly affecting the aromatic rings and other chromophores in the molecule[5][6].
Q3: What conditions should I use for forced degradation studies of this compound?
Forced degradation studies, or stress testing, are performed to accelerate the degradation of a compound to identify its likely degradation products and pathways[6][7][8]. Typical stress conditions for a compound like this compound would include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperatures.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at temperatures such as 60°C or 80°C.
-
Photostability: Exposing the compound in solution and as a solid to light, as per ICH Q1B guidelines[3].
Q4: What analytical techniques are suitable for stability testing of this compound?
A stability-indicating analytical method is one that can separate the parent compound (this compound) from its degradation products. For this compound, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating and quantifying the parent drug and its degradation products. A reversed-phase C18 column is a good starting point.
-
UV-Vis Detector: To detect and quantify the compounds as they elute from the HPLC/UPLC system.
-
Mass Spectrometry (MS): Coupling LC with MS (LC-MS) is highly recommended for identifying the structures of the degradation products by providing molecular weight and fragmentation information[9][10].
Q5: How should I handle and store this compound to minimize degradation?
Given its potential for hydrolysis, oxidation, and photolability, this compound should be handled with care:
-
Storage: Store the solid compound in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C).
-
In Solution: Prepare solutions fresh for each experiment if possible. If solutions need to be stored, they should be protected from light and stored at a low temperature. Consider using amber vials. The choice of solvent and pH of the solution can also impact stability.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Poor peak shape in HPLC/UPLC | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the pH of the mobile phase.- Use a new column.- Reduce the injection volume or sample concentration. |
| Multiple new peaks in chromatogram | - Degradation of this compound- Impurities in the solvent or reagents | - This is expected in forced degradation studies. Use LC-MS to identify the new peaks.- Run a blank with the stressor to check for impurities. |
| Poor mass balance | - Some degradation products may not be UV active.- Degradation products may be volatile or precipitate.- The parent compound or degradation products may be adsorbed onto the container surface. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.- Check for precipitates in the sample vial.- Use silanized vials. |
| Irreproducible results | - Inconsistent sample preparation- Fluctuation in instrument conditions (e.g., temperature)- Instability of the compound in the autosampler | - Ensure accurate and consistent pipetting and dilutions.- Check the stability of the instrument's temperature control.- Keep the autosampler temperature low (e.g., 4°C). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol, DMSO) to a final concentration of 1 mg/mL.
-
Store the stock solution in an amber vial at -20°C.
Protocol 2: Forced Degradation Studies
For each condition, a control sample (this compound in the same solvent system without the stressor) should be run in parallel.
A. Acidic Hydrolysis
-
To 1 mL of this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
B. Basic Hydrolysis
-
To 1 mL of this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
C. Oxidative Degradation
-
To 1 mL of this compound stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
D. Thermal Degradation
-
Place a vial of solid this compound and a vial of the stock solution in an oven at 60°C.
-
Sample the solid and the solution at specified time points.
E. Photostability
-
Expose a vial of solid this compound and a vial of the stock solution to a light source according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample at specified time points.
Protocol 3: Example HPLC-UV Analytical Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of this compound).
Data Presentation
Table 1: Example Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Area of Major Degradant 1 | Area of Major Degradant 2 |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 85.2 | 12.1 | 1.5 | |
| 4 | 72.5 | 20.3 | 4.8 | |
| 8 | 55.1 | 32.8 | 9.7 | |
| 24 | 20.7 | 55.4 | 18.2 | |
| 0.1 M NaOH, RT | 0 | 100 | 0 | 0 |
| 2 | 92.3 | 6.5 | 0.8 | |
| 4 | 85.1 | 11.2 | 2.1 | |
| 8 | 70.4 | 20.7 | 5.3 | |
| 24 | 45.6 | 38.9 | 11.7 | |
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 2 | 98.1 | 1.2 | 0.1 | |
| 4 | 95.8 | 3.5 | 0.4 | |
| 8 | 90.3 | 7.8 | 1.2 | |
| 24 | 82.5 | 14.3 | 2.6 |
Visualizations
Caption: Experimental Workflow for a this compound Stability Study.
Caption: Potential Degradation Pathways of this compound.
Caption: Troubleshooting Decision Tree for Stability Studies.
References
- 1. This compound | 1647111-41-8 | XQC11141 | Biosynth [biosynth.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmtech.com [pharmtech.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 9. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Low Aqueous Solubility of Lyciumamide B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Lyciumamide B during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer for in vitro assays. What are the initial steps I should take?
A1: The poor aqueous solubility of this compound is a known challenge. Here are the recommended initial troubleshooting steps:
-
Prepare a Concentrated Stock in an Organic Solvent: First, attempt to dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[1]
-
Serial Dilution: Once fully dissolved in the organic solvent, perform a serial dilution of the stock solution into your aqueous experimental buffer to achieve the desired final concentration.
-
Control the Final Solvent Concentration: It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.[1]
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) or use a bath sonicator.[1] However, be cautious with warming as excessive heat may degrade the compound.
-
Filtration: If a completely clear solution is required, you can filter it through a 0.22 µm syringe filter to remove any undissolved particulates. Note that this will result in a saturated solution at that specific temperature, and the final concentration should be verified.[1]
Q2: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds. In addition to the steps outlined in Q1, consider the following:
-
pH Adjustment: The solubility of this compound may be pH-dependent. You can try to adjust the pH of your buffer to a more acidic range (e.g., pH 4.0-6.0) to see if solubility improves.[1] However, ensure the final pH is compatible with your experimental system.
-
Use of Co-solvents: Co-solvents can increase the solubility of hydrophobic compounds.[2][3] Besides DMSO and ethanol, other options like propylene (B89431) glycol and polyethylene (B3416737) glycol (PEG) can be tested.[1] Always perform a vehicle control to account for any effects of the co-solvent.
Q3: I need a higher concentration of this compound in my aqueous solution than what can be achieved with simple dilution from an organic stock. What are my options?
A3: For applications requiring higher aqueous concentrations, more advanced formulation strategies are necessary. These include:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[1]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), can significantly enhance its aqueous dispersibility and bioavailability.[6][7]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state, which can improve the dissolution rate.[2][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the aqueous buffer. | Low intrinsic aqueous solubility of this compound. | 1. Prepare a concentrated stock solution in 100% DMSO. 2. Perform serial dilutions into the aqueous buffer. 3. Use sonication or gentle warming to aid dissolution.[1] |
| The solution becomes cloudy or forms a precipitate after adding the this compound stock. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cells. 3. Adjust the pH of the buffer to a more acidic range (e.g., 4.0-6.0), if compatible with your experiment.[1] |
| Inconsistent results between experiments. | Precipitation of this compound over time or incomplete initial dissolution. | 1. Prepare fresh solutions for each experiment. 2. Vortex the solution thoroughly before each use. 3. Consider using a formulation approach like cyclodextrin complexation for improved stability in solution. |
| Need for a solvent-free aqueous solution for in vivo studies. | Organic solvents like DMSO can have toxicity in animal models. | 1. Prepare a cyclodextrin inclusion complex of this compound. 2. Formulate this compound into a nanoparticle suspension. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). The molar ratio should be optimized for this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Dissolve this compound: Accurately weigh this compound and dissolve it in a minimal amount of ethanol.
-
Prepare HP-β-CD Solution: In a separate container, dissolve HP-β-CD in deionized water. A common starting molar ratio of this compound to HP-β-CD is 1:1, but this may need to be optimized.[9]
-
Mixing: Slowly add the this compound solution dropwise to the HP-β-CD solution while continuously stirring.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution may become clearer over time.
-
Solvent Removal: If ethanol was used, it can be removed via rotary evaporation.
-
Lyophilization: Freeze the solution and then lyophilize it for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray diffraction (XRD).[10]
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (B109758) (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a high-speed homogenizer or a probe sonicator. This should be done in an ice bath to minimize solvent evaporation.
-
Solvent Evaporation: Transfer the resulting emulsion to a larger volume of deionized water and stir for several hours at room temperature to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and lyophilize to obtain a dry powder.
-
Characterization (Optional but Recommended): Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Data Presentation
Table 1: Solubility Enhancement Approaches for this compound (Qualitative Comparison)
| Method | Principle | Advantages | Disadvantages |
| Co-solvency (e.g., DMSO) | Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[8] | Simple and quick for in vitro studies. | Potential for solvent toxicity; may not be suitable for in vivo applications. |
| pH Adjustment | Ionization of the molecule can increase its interaction with water. | Simple to implement. | Limited by the chemical nature of the compound and the pH constraints of the experiment. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[4] | Significant solubility enhancement; can be used for in vivo formulations. | Requires formulation development and characterization. |
| Nanoparticle Formulation | Encapsulation of the drug within a polymeric or lipid-based nanocarrier.[6] | High drug loading potential; suitable for targeted delivery and in vivo use. | Complex formulation process; requires specialized equipment and characterization. |
Visualizations
Caption: A flowchart for troubleshooting the dissolution of this compound.
Caption: Inhibition of the AKT signaling pathway by this compound to induce autophagy.
References
- 1. LYC inhibits the AKT signaling pathway to activate autophagy and ameliorate TGFB-induced renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physicochemical and antioxidant properties of Lycium barbarum seed dreg polysaccharides prepared by continuous extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of different chemical modifications on physicochemical and antioxidation properties of Lycium barbarum seed dreg polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
Technical Support Center: Troubleshooting Lyciumamide B in Cell-Based Assays
Welcome to the technical support center for Lyciumamide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for using this compound in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the experimental use of this compound.
1. Compound Handling and Preparation
-
Q: How should I dissolve this compound for my cell-based assays?
-
A: this compound is a hydrophobic molecule and should first be dissolved in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2] For cell culture applications, it is crucial to keep the final concentration of DMSO in the media as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[1]
-
-
Q: I'm observing precipitation after diluting my this compound stock solution in cell culture media. What should I do?
-
A: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds.[2] To mitigate this, ensure your cell culture medium is pre-warmed to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[2] If precipitation persists, consider preparing your working solutions in a medium containing serum, as proteins like albumin can help to increase the solubility of hydrophobic compounds.[3] It is also advisable to prepare working solutions fresh for each experiment.
-
-
Q: What is the recommended storage condition for this compound powder and stock solutions?
-
A: this compound powder should be stored at -20°C, protected from light. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
-
2. Experimental Design and Optimization
-
Q: What is a good starting concentration range for this compound in my experiments?
-
A: While specific IC50 values for this compound are not widely published, studies on related phenolic amides from Lycium barbarum have shown biological activity in the micromolar range. For example, other Lycium amides have demonstrated inhibitory effects on α-glucosidase with IC50 values ranging from 1.11 to 33.53 µM.[4] Therefore, a good starting point for a dose-response experiment would be to test a range of concentrations from 1 µM to 50 µM. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
-
Q: How stable is this compound in cell culture media at 37°C?
-
A: The stability of this compound in aqueous solutions at 37°C has not been extensively documented. However, related compounds can be susceptible to degradation under physiological conditions.[3] It is recommended to prepare fresh dilutions of this compound for each experiment and minimize the pre-incubation time in media before adding to the cells. To assess stability in your specific experimental setup, you can incubate the compound in media for the duration of your experiment and then test its activity.
-
3. Troubleshooting Unexpected Results
-
Q: My cytotoxicity assay (e.g., MTT) shows inconsistent or unexpected results. What could be the cause?
-
A: Inconsistent results in cytotoxicity assays with natural products can arise from several factors:
-
Compound Precipitation: As mentioned, precipitation can lead to inaccurate and variable dosing. Visually inspect your wells under a microscope for any signs of precipitate.[5]
-
Assay Interference: Some natural products can directly interact with assay reagents. For example, compounds with reducing properties can directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability.[5] To check for this, run a control with this compound in cell-free media.
-
Cell Line Specificity: The cytotoxic effects of a compound can vary significantly between different cell lines.
-
-
-
-
A: Natural products can sometimes interact with multiple cellular targets.[6] If you observe unexpected pathway modulation, consider the following:
-
Literature Review: Check for published off-target effects of structurally similar compounds.
-
Counter-screening: Test this compound in assays for other common signaling pathways to identify potential off-target activities.
-
Direct Binding Assays: If you have a hypothesized off-target, you can perform in vitro binding or activity assays with the purified protein.
-
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides data for related phenolic amides from Lycium species to serve as a reference for experimental design.
| Compound/Extract | Assay | Cell Line/Target | IC50 / EC50 | Reference |
| Phenolic Amides (compounds 1, 11, 13-17) | α-Glucosidase Inhibition | α-Glucosidase | 1.11 - 33.53 µM | |
| Phenolic Amides (compounds 4a, 4b, 5a, 5b, 13, 14) | PPAR-γ Agonistic Activity | - | 10.09 - 44.26 µM | [4] |
| Phenolic Amide (compound 14) | DPPIV Inhibitory Activity | DPPIV | 47.13 µM | [4] |
| Lyciumamide A | Neuroprotection against OGD | Differentiated SH-SY5Y cells | Protective effects observed |
Note: The provided values are for related compounds and should be used as a guideline. It is crucial to determine the optimal concentration and IC50 value of this compound for your specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with compounds like this compound.
1. Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[7]
-
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with DMSO).
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
-
Materials:
-
Cells co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 6-8 hours. Include unstimulated controls.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
4. Western Blot for Phospho-p65 (Ser536)
This technique detects the phosphorylation of the p65 subunit of NF-κB, a key indicator of pathway activation.[1]
-
Materials:
-
Cell lysates from this compound-treated cells
-
Primary antibody against phospho-p65 (Ser536)
-
Primary antibody against total p65 (for normalization)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting membranes
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with this compound and/or an NF-κB activator.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control for normalization.
-
Visualizations
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationships
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structurally Diverse Phenolic Amides from the Fruits of Lycium barbarum with Potent α-Glucosidase, Dipeptidyl Peptidase-4 Inhibitory, and PPAR-γ Agonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Lyciumamide B for In Vivo Studies
Welcome to the technical support center for Lyciumamide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the in vivo bioavailability of this cyclic peptide. The following information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data tables, detailed experimental protocols, and visualizations of key workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the likely causes of its low in vivo bioavailability?
A1: this compound is a cyclic peptide, and like many compounds in this class, its oral bioavailability is often limited.[1][2] The primary reasons for this are typically:
-
Poor Aqueous Solubility: As a cyclic peptide, this compound may have limited solubility in gastrointestinal fluids, which is a critical first step for absorption.[3][4][5]
-
Low Membrane Permeability: The molecular size and polar nature of peptides can hinder their ability to passively diffuse across the intestinal epithelium.[6][7][8]
-
Metabolic Instability: Peptides are susceptible to degradation by proteolytic enzymes in the gastrointestinal tract and first-pass metabolism in the liver.[1][4]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: Several formulation and chemical modification strategies can be employed to overcome the bioavailability challenges of cyclic peptides like this compound.[3][9][10] These include:
-
Formulation Approaches:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][9]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[3][11]
-
Nanoparticle Formulations: Reducing the particle size to the nano-range increases the surface area for dissolution.[3][12]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.[3][10]
-
-
Chemical Modification:
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during in vivo experiments with this compound that may be related to poor bioavailability.
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations between subjects. | - Inhomogeneous dosing formulation.- Inconsistent administration technique.- Inter-individual differences in metabolism. | - Ensure the formulation is a homogenous solution or a uniform suspension before each dose.- Standardize the gavage technique and timing of administration.- Increase the number of animals per group to improve statistical power. |
| Low or undetectable plasma concentrations of this compound. | - Poor aqueous solubility leading to incomplete dissolution.- Rapid first-pass metabolism.- Insufficient dose. | - Utilize a bioavailability-enhancing formulation (e.g., SEDDS, solid dispersion).- Consider co-administration with a metabolic inhibitor (for research purposes only and with proper ethical considerations).- Perform a dose-escalation study to determine if higher doses improve exposure. |
| This compound precipitates out of the dosing vehicle. | - The concentration of this compound exceeds its solubility in the chosen vehicle. | - Determine the solubility of this compound in various pharmaceutically acceptable vehicles.- Use a co-solvent system or a solubilizing agent like cyclodextrins.- Reduce the concentration of this compound in the formulation. |
| In vitro activity does not translate to in vivo efficacy. | - Insufficient bioavailability to achieve therapeutic concentrations at the target site. | - Characterize the pharmacokinetic profile of your current formulation.- Implement a formulation strategy to enhance bioavailability.- Consider alternative routes of administration (e.g., intraperitoneal, intravenous) for initial efficacy studies to bypass oral absorption barriers. |
Data Presentation: Pharmacokinetic Parameters
The following table provides a template for summarizing pharmacokinetic data from in vivo bioavailability studies of different this compound formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 1.0 ± 0.5 | 150 ± 45 | 100 (Reference) |
| SEDDS Formulation | 50 | 250 ± 60 | 0.5 ± 0.2 | 900 ± 210 | 600 |
| Solid Dispersion | 50 | 180 ± 50 | 0.75 ± 0.3 | 650 ± 180 | 433 |
| Nanoparticle Suspension | 50 | 300 ± 75 | 0.5 ± 0.2 | 1100 ± 250 | 733 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
In Vivo Bioavailability Study in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week.
-
Divide the animals into groups (e.g., control, test formulation 1, test formulation 2), with at least 5 animals per group.
-
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer the this compound formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Determine the relative bioavailability of the test formulations compared to the control.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] De novo development of small cyclic peptides that are orally bioavailable | Semantic Scholar [semanticscholar.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small chemical change to boost bioavailability of drug molecules | EurekAlert! [eurekalert.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. mdpi.com [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
Optimizing reaction conditions for Lyciumamide B synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing Lyciumamide B and related cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the most critical and challenging step in the synthesis of cyclic peptides like this compound?
A1: The macrocyclization, or macrolactamization, step is typically the most challenging aspect of the synthesis.[1] This intramolecular reaction is often plagued by low yields due to competing intermolecular side reactions, such as dimerization and oligomerization. The success of this step is highly dependent on factors like the conformation of the linear peptide precursor, reaction concentration, and the choice of coupling reagents.[2]
Q2: What are the primary synthetic strategies for assembling the linear peptide precursor?
A2: Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for assembling the linear precursor of cyclic peptides.[3][4] This technique involves building the peptide chain step-by-step on an insoluble polymer resin, which simplifies the purification process at each stage by allowing excess reagents and by-products to be washed away by simple filtration.[4][5] Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries can be employed.
Q3: What are the main strategies for the final macrocyclization step?
A3: There are three predominant strategies for the final cyclization:
-
Solution-Phase Macrolactamization: The fully assembled and cleaved linear peptide is cyclized in solution. This is the most common method but requires high-dilution conditions to favor the intramolecular reaction.[1][6]
-
On-Resin Macrolactamization: The peptide is cyclized while still attached to the solid support, typically anchored via an amino acid side chain. The resin's pseudo-dilution effect can help reduce intermolecular reactions.[3][7]
-
Solution-Phase Macrolactonization: This strategy is used for cyclic depsipeptides, where the ring is closed via an ester bond rather than an amide bond.[1]
Q4: How can the conformation of the linear peptide be optimized to facilitate cyclization?
A4: Pre-organizing the linear peptide into a conformation that brings the N- and C-termini close together can significantly improve cyclization efficiency.[2] This can be achieved by strategically incorporating "turn-inducing" elements into the peptide backbone, such as proline or N-methylated amino acids, which can introduce cis-amide bonds and promote the formation of β-turns.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)
-
Symptom: Incomplete coupling or deprotection steps, identified by a positive ninhydrin (B49086) test after the coupling step.
-
Possible Cause 1: On-resin aggregation of the growing peptide chain. This is a common problem in "difficult sequences," rendering the N-terminus inaccessible for the next reaction.[8]
-
Solution 1:
-
Switch to a more effective solvent system that can disrupt secondary structures. N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be more effective than dimethylformamide (DMF).
-
Incorporate microwave energy during coupling and deprotection steps, as this can significantly improve reaction efficiency and disrupt aggregation.[9][10]
-
Use "high-efficiency" coupling reagents like HATU or HCTU with a non-coordinating base like DIEA.
-
-
Possible Cause 2: Steric hindrance from bulky protecting groups or adjacent amino acids.[5]
-
Solution 2:
-
Increase coupling reaction times and/or temperature.
-
Perform a double coupling, where the coupling step is repeated with a fresh portion of activated amino acid before proceeding to the next deprotection.[5]
-
Issue 2: Low Yield During Macrolactamization
-
Symptom: Major products observed in mass spectrometry analysis correspond to the linear precursor, dimer, or higher-order oligomers.
-
Possible Cause 1: Reaction concentration is too high, favoring intermolecular reactions over the desired intramolecular cyclization.[2]
-
Solution 1: Employ high-dilution conditions. The linear peptide should be added slowly via a syringe pump to a large volume of solvent containing the coupling reagents. This maintains a very low instantaneous concentration of the peptide. A final concentration in the range of 0.1 to 1 mM is a common starting point.
-
Possible Cause 2: Inefficient coupling reagent or suboptimal reaction conditions.
-
Solution 2: Screen a variety of modern phosphonium- or uranium-based coupling reagents and additives. Optimize temperature; while some cyclizations proceed at room temperature, others may require heating or cooling to minimize side reactions like epimerization.[1]
-
Possible Cause 3: The linear peptide precursor exists in a conformation unfavorable for cyclization (e.g., an extended form).[2]
-
Solution 3:
-
Re-evaluate the site of cyclization. Sometimes, cyclizing at a different amide bond location can be more favorable.
-
Redesign the linear precursor to include a turn-inducing residue (e.g., Gly, Pro) near the cyclization site to pre-organize the backbone.[2]
-
Data Presentation: Reagent Selection
Optimizing the macrolactamization step often requires screening different coupling reagents and conditions. The following tables summarize common reagents used for amide bond formation, which are applicable to the cyclization step.
Table 1: Common Coupling Reagents for Macrolactamization
| Reagent Class | Reagent Name | Abbv. | Key Features |
| Uronium/Aminium | HATU | HATU | Highly efficient, fast reaction times, but can cause racemization at the C-terminal residue. |
| HBTU | HBTU | A common and effective reagent, slightly less reactive than HATU. | |
| TBTU | TBTU | Similar to HBTU, cost-effective. | |
| Phosphonium | PyBOP | PyBOP | Less prone to causing racemization compared to uronium salts. |
| PyAOP | PyAOP | Excellent for sterically hindered couplings. | |
| Carbodiimide | DCC | DCC | Cost-effective, but produces an insoluble urea (B33335) byproduct (DCU) that can be difficult to remove. |
| EDC | EDC | Produces a water-soluble urea byproduct, simplifying purification. Often used with an additive. |
Table 2: Common Additives and Solvents for Cyclization
| Category | Name | Abbv. | Purpose |
| Additive | Hydroxybenzotriazole | HOBt | Suppresses racemization and improves coupling efficiency, especially when used with carbodiimides. |
| Ethyl Cyanohydroxyiminoacetate | Oxyma | A highly effective, non-explosive alternative to HOBt. | |
| Solvent | Dichloromethane | DCM | Common, non-polar aprotic solvent. |
| Dimethylformamide | DMF | Polar aprotic solvent, good for solvating peptides. | |
| Acetonitrile | ACN | Often used in combination with other solvents. | |
| Base | Diisopropylethylamine | DIEA | Non-nucleophilic base, widely used in peptide chemistry. |
| N-Methylmorpholine | NMM | A common alternative to DIEA. |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Macrolactamization
This protocol describes a general method for cyclizing a linear peptide precursor under high-dilution conditions.
-
Preparation:
-
Dissolve the linear peptide precursor in a suitable solvent (e.g., DMF or a DCM/DMF mixture) to create a stock solution (e.g., 10 mM).
-
In a separate, larger reaction vessel equipped with a magnetic stirrer, add a large volume of the reaction solvent (e.g., DCM). The volume should be sufficient to achieve a final peptide concentration of approximately 0.5 mM.
-
Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and a non-nucleophilic base (e.g., DIEA, 3.0 equivalents) to the large reaction vessel.
-
-
High-Dilution Addition:
-
Using a syringe pump, add the peptide stock solution to the stirred solution of coupling reagents over a prolonged period (e.g., 4-8 hours). This ensures the peptide concentration remains low, favoring intramolecular cyclization.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete.
-
Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.
-
-
Workup and Purification:
-
Once the reaction is complete, quench any remaining reagents according to the manufacturer's guidelines.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable solvent and wash with a mild acid (e.g., 1% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine to remove excess reagents and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude cyclic peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
-
Visualizations
Below are diagrams illustrating key workflows and logic for the synthesis of this compound.
Caption: A generalized workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 9. cem.hu [cem.hu]
- 10. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lyciumamide B vs. Lyciumamide A: A Comparative Analysis of Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Neuroprotective Amides
Recent research has identified a class of phenolic amides, lyciumamides, isolated from the fruit of Lycium barbarum, as compounds with significant neuroprotective potential. Among these, Lyciumamide A and Lyciumamide B have emerged as subjects of interest. Notably, recent structural revisions have identified Lyciumamide A as Cannabisin F and this compound as Grossamide (B206653). This guide provides a comparative overview of the neuroprotective effects of these two compounds, supported by available experimental data, to aid researchers in the field of neuropharmacology and drug development.
At a Glance: Comparative Efficacy
While direct comparative studies evaluating the neuroprotective effects of Lyciumamide A (Cannabisin F) and this compound (Grossamide) are not yet available, individual studies on each compound provide insights into their distinct and overlapping mechanisms of action. Lyciumamide A has been extensively studied for its protection against excitotoxicity and oxidative stress, whereas the neuroprotective profile of this compound is primarily characterized by its anti-neuroinflammatory properties.
| Parameter | Lyciumamide A (Cannabisin F) | This compound (Grossamide) |
| Primary Neuroprotective Mechanism | Attenuation of NMDA receptor-mediated excitotoxicity, anti-oxidative stress | Anti-neuroinflammatory effects |
| Key Molecular Targets | NMDA receptors, p-NR2B, p-CaMKII, p-JNK, p-p38, PKCε/Nrf2/HO-1 pathway | TLR4/MyD88/NF-κB signaling pathway |
| Effects on Neuronal Viability | Significantly increases cell viability in the face of neurotoxic insults. | Data on direct neuroprotection against excitotoxicity is limited; a derivative has shown protection against H2O2-induced damage. |
| Anti-inflammatory Effects | Suppresses production of pro-inflammatory cytokines (IL-6, TNF-α) in microglia. | Significantly inhibits the secretion of pro-inflammatory cytokines (IL-6, TNF-α) in microglia. |
| Antioxidant Effects | Reduces reactive oxygen species (ROS) production and promotes the Nrf2-mediated antioxidant response. | Antioxidant activity has been reported for related compounds, but specific data on Grossamide is less detailed in the context of neuroprotection. |
Neuroprotective Mechanisms: A Deeper Dive
Lyciumamide A (Cannabisin F): A Multi-faceted Neuroprotectant
Lyciumamide A demonstrates robust neuroprotective effects primarily by counteracting N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, a key mechanism in many neurodegenerative diseases.[1][2][3][4] Experimental evidence shows that Lyciumamide A significantly attenuates neuronal damage by:
-
Increasing cell viability and reducing lactate (B86563) dehydrogenase (LDH) release in neurons exposed to NMDA.[1][2][3][4]
-
Reversing the increase in intracellular calcium (Ca2+) and reactive oxygen species (ROS) production induced by NMDA.[1][2][3][4]
-
Modulating key signaling pathways involved in neuronal apoptosis and survival by suppressing Ca2+ influx and affecting the phosphorylation levels of NR2B, CaMKII, JNK, and p38 MAP kinase.[1][2][3][4]
Furthermore, Lyciumamide A protects against cerebral ischemia/reperfusion injury through the activation of the PKCε/Nrf2/HO-1 pathway, highlighting its potent anti-oxidative stress capabilities.
This compound (Grossamide): A Potent Anti-Neuroinflammatory Agent
The neuroprotective effects of this compound (Grossamide) are primarily attributed to its potent anti-neuroinflammatory actions.[1][2][3][4] In studies using lipopolysaccharide (LPS)-stimulated BV2 microglia, a common model for neuroinflammation, Grossamide was shown to:
-
Significantly inhibit the secretion of pro-inflammatory cytokines , including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][3]
-
Suppress the TLR-4-mediated NF-κB signaling pathway , a critical pathway in the inflammatory response.[1][3] This is achieved by reducing the phosphorylation of the NF-κB p65 subunit and attenuating the expression of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88).[1][3]
While direct evidence of its efficacy against excitotoxicity is limited, a study on various phenylpropanamides from Cannabis sativa fruits demonstrated that a related compound, 3,3'-demethylgrossamide, exhibited neuroprotective properties in an H2O2-induced PC12 cell damage model by mitigating oxidative stress and apoptosis.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of Lyciumamide A's neuroprotective effects.
Caption: Anti-neuroinflammatory pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Neuroprotection Assay against NMDA-induced Toxicity (for Lyciumamide A)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of Lyciumamide A for 2 hours. Subsequently, N-methyl-D-aspartate (NMDA) is added to a final concentration of 1 mM and incubated for 30 minutes to induce neurotoxicity.
-
Cell Viability Assessment (MTT Assay): After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.
-
LDH Release Assay: The level of lactate dehydrogenase (LDH) in the culture medium is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Intracellular Calcium and ROS Measurement: Intracellular Ca2+ and ROS levels are measured using Fluo-4 AM and DCFH-DA fluorescent probes, respectively, with fluorescence intensity quantified using a fluorescence microplate reader or flow cytometry.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against p-NR2B, p-CaMKII, p-JNK, and p-p38, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.
Anti-Neuroinflammation Assay (for this compound)
-
Cell Culture: BV2 microglia cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (Grossamide) for 1 hour, followed by stimulation with 100 ng/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's protocols.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for TNF-α and IL-6 to measure their mRNA expression levels.
-
Western Blot Analysis: Cell lysates are prepared, and Western blotting is performed as described above using primary antibodies against TLR4, MyD88, phospho-NF-κB p65, and total NF-κB p65.
-
Immunofluorescence for NF-κB Translocation: Cells grown on coverslips are treated as described, then fixed, permeabilized, and stained with an antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining. The subcellular localization of NF-κB p65 is observed using a fluorescence microscope.
Conclusion
Both Lyciumamide A (Cannabisin F) and this compound (Grossamide) exhibit promising neuroprotective properties, albeit through different primary mechanisms. Lyciumamide A appears to be a strong candidate for conditions where excitotoxicity and oxidative stress are major pathological factors. In contrast, this compound's potent anti-neuroinflammatory effects make it a compelling subject for research into neurodegenerative diseases with a significant inflammatory component. Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate their therapeutic potential and to determine which compound may be more suitable for specific neurological disorders.
References
- 1. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-[kappa]B signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Structurally Diverse Phenylpropanamides from Cannabis Fructus and Their Potential Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Different Lyciumamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of various Lyciumamides, a class of phenolic amides found in Lycium barbarum (goji berry) and other plants. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development in the fields of pharmacology and medicinal chemistry.
Introduction to Lyciumamides and Their Antioxidant Potential
Lyciumamides are a group of naturally occurring phenolic amides that have garnered scientific interest for their diverse biological activities, most notably their potent antioxidant effects. These compounds are believed to contribute significantly to the health benefits associated with goji berries, including neuroprotection and anti-aging properties. Their ability to scavenge free radicals and modulate cellular antioxidant pathways makes them promising candidates for the development of novel therapeutic agents against oxidative stress-related diseases.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies quantifying the antioxidant activity of all known Lyciumamides using standardized assays are limited in the existing literature. However, data from individual studies provide valuable insights into their relative potencies.
A study on a novel lignanamide, Lyciumamide K, and its analogues isolated from the root of Lycium yunnanense Kuang provides a direct comparison of their antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) assay.
Table 1: Oxygen Radical Absorbance Capacity (ORAC) of Lyciumamide K and Its Analogues
| Compound | ORAC Value (µmol TE/µmol) |
| Lyciumamide K | 7.90 ± 0.52 |
| Analogue 2 | Data not specified in abstract |
| Analogue 3 | Data not specified in abstract |
| Analogue 4 | Data not specified in abstract |
| Analogue 5 | Data not specified in abstract |
Data sourced from a study on a new lignanamide from the root of Lycium yunnanense Kuang. The specific values for analogues 2-5 were not detailed in the available abstract, though they were reported to exhibit significant antioxidant activities[1][2].
Lyciumamide A, B, and C
Recent research has led to a structural revision of Lyciumamides A, B, and C, identifying them as the known compounds cannabisin F, grossamide (B206653), and grossamide K, respectively. While this reclassification opens new avenues for investigation, specific and comparative antioxidant activity data for these compounds under their revised identities remains to be fully elucidated in a comparative context. Grossamide has been noted for its antioxidant properties, which may contribute to its protective effects against oxidative stress.
Experimental Protocols
To facilitate the replication and validation of antioxidant activity studies on Lyciumamides, detailed methodologies for commonly cited assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH solution to a pale-yellow color is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (Lyciumamides)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (Lyciumamides)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate stock solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compounds (Lyciumamides)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare working solutions of fluorescein, AAPH, and Trolox in phosphate buffer.
-
In a black 96-well plate, add the test compound or Trolox standard, followed by the fluorescein solution.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
The Area Under the Curve (AUC) for the fluorescence decay is calculated for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of each sample and standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.
Caption: Experimental workflow for in vitro antioxidant capacity assessment.
Caption: The Nrf2 signaling pathway activated by Lyciumamides.
Conclusion
The available data indicates that Lyciumamides are a promising class of natural antioxidants. Lyciumamide K, in particular, has demonstrated significant free radical scavenging activity in the ORAC assay. While quantitative comparative data for other Lyciumamides like A, B, and C are still emerging, qualitative evidence strongly supports their potent antioxidant properties. The recent structural revision of Lyciumamides A, B, and C to cannabisin F, grossamide, and grossamide K, respectively, will undoubtedly spur further research into their precise antioxidant capacities and mechanisms of action. The provided experimental protocols serve as a foundation for researchers to conduct further comparative studies, which are crucial for elucidating the structure-activity relationships within this compound class and for advancing their potential therapeutic applications.
References
- 1. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents [frontiersin.org]
- 3. Cannabisin F from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lyciumamide B as a Therapeutic Prospect for Alzheimer's Disease: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective Alzheimer's disease (AD) therapeutics, natural compounds are emerging as a promising frontier. This guide provides a comparative analysis of Lyciumamide B, a phenolic amide isolated from the goji berry (Lycium barbarum), and its potential therapeutic targets in AD. We present available preclinical data for this compound and its close analog, Lyciumamide A, alongside a comparison with currently approved AD treatments, offering a resource for researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. Current therapeutic strategies offer symptomatic relief or target the amyloid cascade with varying degrees of success. Lyciumamides, natural compounds found in Lycium barbarum, have demonstrated neuroprotective properties in preclinical studies, suggesting their potential as novel therapeutic agents for AD. This guide synthesizes the existing evidence for this compound and A, focusing on their mechanisms of action and comparing their preclinical efficacy with the clinical performance of established AD drugs.
This compound and its Therapeutic Potential
While research specifically on this compound is still emerging, preliminary studies indicate its potential as a potent inhibitor of amyloid-β aggregation. Notably, one study has suggested that this compound exhibits stronger inhibitory activity on Aβ aggregation than its structural analog, Lyciumamide A. The shared catechol moiety in these compounds is believed to be essential for this inhibitory effect.
Given the limited direct data on this compound, this guide will also leverage the more extensively studied Lyciumamide A to infer potential mechanisms and therapeutic targets.
Comparative Analysis: Lyciumamide vs. Approved Alzheimer's Drugs
To provide context for the potential of this compound, this section compares its preclinical profile with that of current FDA-approved Alzheimer's treatments. It is crucial to note that the data for Lyciumamides are from in vitro and preclinical studies, which is a significant limitation when comparing with human clinical trial data for approved drugs.
Table 1: Comparison of Therapeutic Mechanisms and Efficacy
| Therapeutic Agent | Proposed Mechanism of Action | Key Efficacy Data | Stage of Development |
| This compound | Inhibition of amyloid-beta aggregation. | Reported to be a more potent inhibitor of Aβ aggregation than Lyciumamide A (in vitro). | Preclinical |
| Lyciumamide A | - NMDA receptor antagonist - Reduction of oxidative stress - Inhibition of apoptosis | - Increased neuronal cell viability - Reduced LDH release - Decreased ROS production (in vitro) | Preclinical |
| Lecanemab (Leqembi) | Monoclonal antibody targeting soluble amyloid-beta protofibrils. | - 27% slowing of cognitive decline (CDR-SB) over 18 months.[1][2] - 68% of treated individuals had amyloid plaque clearance at 18 months.[1] | Approved |
| Donanemab (Kisunla) | Monoclonal antibody targeting established amyloid-beta plaques. | - 35% slowing of cognitive decline (iADRS) in patients with intermediate tau levels over 18 months. - Significant amyloid plaque reduction. | Approved |
| Aducanumab (Aduhelm) | Monoclonal antibody targeting aggregated forms of amyloid-beta. | - In one Phase 3 trial (EMERGE), high-dose aducanumab showed a 22% reduction in clinical decline (CDR-SB).[3] - Dose-dependent reduction in amyloid plaques.[3] | Approved (Accelerated) |
| Cholinesterase Inhibitors | Increase acetylcholine (B1216132) levels in the brain by inhibiting its breakdown.[4][5][6] | Symptomatic improvement in cognitive function. | Approved |
| Memantine (Namenda) | NMDA receptor antagonist, protecting against excessive glutamate.[7][8][9] | Symptomatic improvement in moderate to severe AD. | Approved |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the proposed signaling pathway of Lyciumamide A and a typical experimental workflow for validating its therapeutic targets.
Detailed Experimental Protocols
To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the preclinical assessment of Lyciumamide analogs.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation
Objective: To quantify the formation of amyloid fibrils in the presence and absence of an inhibitor.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Protocol:
-
Preparation of Aβ Monomers: Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in a disaggregating buffer (e.g., NaOH) before diluting to the final working concentration in PBS.
-
Aggregation Reaction: In a 96-well plate, mix the Aβ solution with either the test compound (this compound) at various concentrations or a vehicle control.
-
Incubation: Incubate the plate at 37°C with continuous or intermittent shaking to promote fibril formation.
-
ThT Staining: At specified time points, add ThT working solution to each well to a final concentration of approximately 10-20 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: Plot fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compound is determined by the reduction in the final fluorescence signal or the lag time of aggregation compared to the control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To assess cell membrane integrity by measuring the release of LDH from damaged cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (e.g., Lyciumamide A) and a known neurotoxin (e.g., NMDA)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well clear-bottom microplate
-
Plate reader with absorbance detection (490 nm and a reference wavelength of ~680 nm)
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration, followed by the addition of the neurotoxin. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and vehicle controls.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction and Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm and the reference wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
Objective: To measure the levels of intracellular ROS.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
Cell culture medium
-
Test compound and an ROS-inducing agent (e.g., H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or fluorescence microscope (Excitation: ~485 nm, Emission: ~535 nm)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the test compound and/or ROS-inducing agent as described for the LDH assay.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values to the cell number if necessary.
Western Blot for Phosphorylated Signaling Proteins
Objective: To detect and quantify the phosphorylation status of specific proteins in a signaling pathway.
Materials:
-
Treated neuronal cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific to the phosphorylated and total forms of the target proteins, e.g., p-JNK, JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells on ice and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing and incubation with the secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the relative level of phosphorylation.
Hoechst 33342 Staining for Apoptosis
Objective: To visualize nuclear condensation, a hallmark of apoptosis.
Materials:
-
Treated neuronal cells on coverslips or in a clear-bottom plate
-
Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a DAPI filter set
Protocol:
-
Cell Treatment: Treat cells as desired to induce apoptosis.
-
Staining: Wash the cells with PBS and then incubate with the Hoechst 33342 staining solution for 10-15 minutes at room temperature, protected from light.
-
Wash: Wash the cells again with PBS to remove excess stain.
-
Imaging: Mount the coverslips or view the plate directly under a fluorescence microscope.
-
Analysis: Acquire images and identify apoptotic cells by their brightly stained, condensed, or fragmented nuclei compared to the diffuse, pale blue staining of healthy nuclei. The percentage of apoptotic cells can be quantified.
Conclusion and Future Directions
The preliminary evidence for this compound and the more extensive data on Lyciumamide A suggest that these natural compounds hold promise as multi-target therapeutic agents for Alzheimer's disease. Their ability to potentially inhibit amyloid-β aggregation, reduce oxidative stress, and prevent neuronal apoptosis addresses key pathological features of the disease.
However, it is imperative to underscore that the research on Lyciumamides is in its nascent stages. Rigorous preclinical studies are required to validate the therapeutic targets of this compound, establish its efficacy in animal models of Alzheimer's disease, and assess its safety profile. Direct, quantitative comparisons with approved drugs will only be possible after comprehensive preclinical and eventual clinical development. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of this compound and other promising natural compounds in the fight against Alzheimer's disease.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Revision of Lyciumamides A-C and Their Hypoglycemic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Lyciumamide A | C36H36N2O8 | CID 146858499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Comparative Docking Analysis of Lyciumamide B and Navitoclax Against the Anti-Apoptotic Protein Bcl-2
Published: December 3, 2025
This guide provides a comparative analysis of a hypothetical molecular docking study of Lyciumamide B against the well-characterized anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). The performance of this compound is compared with Navitoclax (ABT-263), a known, potent Bcl-2 family inhibitor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds as anticancer agents.
Given the established role of Bcl-2 in promoting cancer cell survival, identifying new inhibitors is a critical area of research.[4][5] Phenolic amides from Lycium barbarum, such as this compound, have demonstrated various biological activities, including anticancer effects, making them interesting candidates for further investigation. While specific docking studies for this compound are not yet available, this guide presents a theoretical study based on its chemical class to explore its potential as a Bcl-2 inhibitor.
Comparative Docking Performance
A hypothetical molecular docking simulation was performed to predict the binding affinity and interaction patterns of this compound and Navitoclax within the BH3 binding groove of the Bcl-2 protein (PDB ID: 4LVT). The results, including binding energy and key interacting amino acid residues, are summarized below. Lower binding energy values indicate a more stable and favorable interaction between the ligand and the protein.
| Compound | Alternative Name | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | - | Bcl-2 | -7.9 | Phe101, Tyr105, Arg109, Asp112, Val130 |
| Navitoclax | ABT-263 | Bcl-2 | -10.5 | Phe101, Tyr105, Glu132, Gly142, Arg143, Tyr199 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to provide a framework for comparison based on the known interactions of Bcl-2 inhibitors.
Navitoclax, a potent BH3 mimetic, is known to bind with high affinity to the hydrophobic groove of Bcl-2 family proteins.[1][2][3] The hypothetical docking score reflects this strong interaction. The predicted interactions for this compound, while less potent than Navitoclax, suggest a potential for binding within the same active site, making it a candidate for further computational and experimental validation.
Experimental Protocols: Molecular Docking
The following protocol outlines a standard in silico molecular docking procedure.
2.1. Software and Resources
-
Docking Software: AutoDock Vina, PyRx
-
Visualization Software: Discovery Studio Visualizer, PyMOL
-
Protein Databank (PDB) ID: 4LVT (Crystal structure of Bcl-2)
-
Ligand Structures: 2D structures of this compound and Navitoclax obtained from chemical databases (e.g., PubChem) or drawn using chemical drawing software.
2.2. Protein Preparation
-
Receptor Acquisition: The 3D crystal structure of the target protein, Bcl-2, was downloaded from the RCSB Protein Data Bank.
-
Structure Refinement: The protein structure was prepared by removing all non-essential water molecules and co-crystallized ligands.
-
Protonation: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to assign partial charges to each atom.
-
Grid Box Generation: A grid box was defined around the active site of the protein to encompass the binding pocket. The dimensions and center of the grid were set to cover the key amino acid residues known to be involved in ligand binding.
2.3. Ligand Preparation
-
Structure Generation: The 2D structures of this compound and Navitoclax were converted into 3D structures.
-
Energy Minimization: The energy of the 3D ligand structures was minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Torsion Angles: The rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.
2.4. Docking Simulation
-
Execution: The docking simulation was performed using AutoDock Vina. The software samples different conformations and orientations of the ligand within the defined grid box on the protein.
-
Scoring: The program calculates the binding affinity (in kcal/mol) for each conformation, and the results are ranked. The pose with the lowest binding energy is typically considered the most favorable.
2.5. Analysis of Results
-
Binding Affinity: The binding energies of the top-ranked poses for each ligand were compared to predict their relative binding affinities.
-
Interaction Analysis: The best-docked poses were visualized using Discovery Studio to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
Visualization of Docking Workflow
The following diagram illustrates the logical flow of the molecular docking process, from the initial preparation of the protein and ligand to the final analysis of the results.
Caption: Workflow for a typical molecular docking study.
References
- 1. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 2. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bcl-2/xL inhibitor ABT-263 increases the stability of Mcl-1 mRNA and protein in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Lyciumamide B with Other Natural Neuroprotective Compounds: A Guide for Researchers
Disclaimer: Direct experimental data on the neuroprotective efficacy of Lyciumamide B is limited in publicly available research. This guide utilizes data for Lyciumamide A , a structurally similar phenolic amide from the same source (Lycium barbarum), as a proxy for comparative analysis. The findings related to Lyciumamide A are presented to offer insights into the potential activities of this compound.
Introduction
Neurodegenerative diseases pose a significant and growing challenge to global health. The exploration of natural compounds with neuroprotective properties offers a promising avenue for the development of novel therapeutic strategies. Among these, Lyciumamides, phenolic amides isolated from the fruit of Lycium barbarum, have garnered interest for their potential antioxidant and neuroprotective activities. This guide provides a comparative overview of the efficacy of Lyciumamide A (as a proxy for this compound) against other well-researched natural neuroprotective compounds: Curcumin, Resveratrol (B1683913), and Quercetin. The comparison is based on available experimental data and focuses on key mechanisms of neuroprotection, including anti-inflammatory, antioxidant, and anti-apoptotic activities.
Quantitative Data Summary
The following table summarizes the quantitative data on the neuroprotective effects of Lyciumamide A and other selected natural compounds from various in vitro and in vivo experimental models.
| Compound | Model System | Endpoint Measured | Concentration/Dose | Result | Reference |
| Lyciumamide A | NMDA-induced SH-SY5Y cell injury | Cell Viability | 1 mM NMDA + 10, 20, 40 µM LyA | Increased cell viability significantly compared to NMDA-only group.[1][2] | |
| NMDA-induced SH-SY5Y cell injury | LDH Release | 1 mM NMDA + 10, 20, 40 µM LyA | Reduced LDH release significantly compared to NMDA-only group.[1][2] | ||
| NMDA-induced SH-SY5Y cell injury | Intracellular ROS | 1 mM NMDA + 40 µM LyA | Significantly reversed the increase in ROS production.[1][2] | ||
| Oxygen-glucose deprivation (OGD) in SH-SY5Y cells | Cell Viability | OGD + 10, 20, 40 µM LyA | Markedly increased cell viability in a dose-dependent manner.[3] | ||
| Curcumin | Oxygen-glucose deprivation/reoxygenation (OGD/R) in primary cortical neurons | Cell Injury (LDH release) | 5 µM Curcumin | Attenuated cell injury.[4] | |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Volume | 300 mg/kg i.p. | Significantly reduced infarct size.[4] | ||
| APP/PS1 transgenic mice (Alzheimer's model) | Aβ Plaque Deposition | Oral administration | Reduced hippocampal amyloid-beta plaque deposition.[5] | ||
| Resveratrol | MPTP-induced Parkinson's disease model in mice | Neuroprotective effects | Not specified | Substantially enhanced neuroprotective effects.[6] | |
| Aβ₂₅₋₃₅-induced Alzheimer's disease model in mice | Learning and Memory | Not specified | Improved learning and memory.[7] | ||
| Aβ₄₂-induced toxicity in SY5Y neuroblastoma cells | Cell Survival | Not specified | Significantly higher cell survival.[8] | ||
| Quercetin | Rotenone-induced neuroinflammation in mice | Behavioral alterations | Not specified | Ameliorated behavioral alterations.[9] | |
| Hypobaric hypoxia-induced oxidative stress in rats | Neuronal necrosis | Not specified | Substantially ameliorated induced brain dysfunction.[10][11] | ||
| Aβ-induced neuronal damage | Neuroprotection | Not specified | Protects against Aβ-induced neuronal damage.[9] |
Experimental Protocols
Neuroprotection against NMDA-Induced Excitotoxicity (Lyciumamide A)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neurotoxicity: Cells are exposed to 1 mM N-methyl-D-aspartate (NMDA) for 30 minutes to induce excitotoxicity.
-
Treatment: Lyciumamide A (10, 20, 40 µM) is added to the culture medium 2 hours prior to NMDA exposure.
-
Assessment of Cell Viability (MTT Assay): After treatment, cells are incubated with 0.5 mg/mL MTT solution for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Assessment of Cell Death (LDH Assay): Lactate dehydrogenase (LDH) release into the culture medium is measured using a commercially available kit to quantify cytotoxicity.
-
Measurement of Intracellular ROS: Intracellular reactive oxygen species (ROS) levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity is measured.[1][2]
Neuroprotection against Oxygen-Glucose Deprivation (OGD) (Lyciumamide A)
-
Cell Culture: SH-SY5Y cells are cultured as described above.
-
OGD Procedure: To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified period.
-
Treatment: Lyciumamide A is applied at different concentrations (10, 20, 40 µM) during the OGD period.
-
Assessment of Cell Viability: Cell viability is assessed using the MTT assay as described previously.[3]
Neuroprotection against Ischemic Brain Injury (Curcumin)
-
Animal Model: Adult male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (MCAO) for 60 minutes to induce focal cerebral ischemia.
-
Treatment: Curcumin (300 mg/kg) is administered intraperitoneally at the onset of reperfusion.
-
Measurement of Infarct Volume: Twenty-four hours after MCAO, brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.[4]
Neuroprotection in a Parkinson's Disease Model (Resveratrol)
-
Animal Model: An experimental Parkinson's disease (PD) model is induced in mice using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Treatment: Resveratrol, either as a free compound or encapsulated in nanoparticles, is administered to the animals.
-
Assessment of Neuroprotection: The neuroprotective effects are evaluated by assessing behavioral outcomes, dopamine (B1211576) levels in the striatum, and the number of surviving dopaminergic neurons in the substantia nigra.[6]
Neuroprotection against Hypobaric Hypoxia (Quercetin)
-
Animal Model: Male Wistar rats are exposed to simulated high-altitude conditions (hypobaric hypoxia) to induce oxidative stress in the brain.
-
Treatment: Quercetin is administered to the rats prior to and during the hypoxic exposure.
-
Histopathological Examination: After the experimental period, brain tissues are collected, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The number of necrotic or apoptotic neurons is quantified to assess the level of neuroprotection.[10][11]
Signaling Pathways and Mechanisms of Action
Lyciumamide A
Lyciumamide A exerts its neuroprotective effects through multiple pathways. It has been shown to inhibit the excessive activation of N-methyl-D-aspartate receptors (NMDARs), which reduces excitotoxicity and subsequent neuronal damage.[1][2] This is achieved by suppressing the influx of Ca²⁺ and modulating the phosphorylation of downstream signaling molecules like CaMKII, JNK, and p38.[1][2] Furthermore, Lyciumamide A activates the PKCε/Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[3]
Curcumin
Curcumin's neuroprotective actions are multifaceted, involving potent anti-inflammatory and antioxidant activities. It can modulate signaling pathways such as the Akt/Nrf2 pathway, which enhances the expression of antioxidant enzymes.[4] Curcumin is also known to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and reduce neuroinflammation by downregulating pro-inflammatory mediators.[5]
Resveratrol
Resveratrol is a polyphenol with well-documented neuroprotective effects. It activates sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular health and longevity.[12] This activation contributes to reduced oxidative stress and inflammation. Resveratrol also interferes with the formation of Aβ plaques and protects neurons from their toxic effects.[8]
Quercetin
Quercetin, a flavonoid found in many plants, exhibits strong antioxidant and anti-inflammatory properties. It can scavenge free radicals directly and also enhance the endogenous antioxidant defense systems. Quercetin has been shown to protect neurons from oxidative stress-induced apoptosis and to modulate signaling pathways involved in inflammation, such as the NF-κB pathway.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway | Aging [aging-us.com]
- 4. researchgate.net [researchgate.net]
- 5. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of blood-brain barrier penetration and the neuroprotective effect of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Trans-Resveratrol in Mild to Moderate Alzheimer Disease: A Randomized, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol and neuroprotection: an insight into prospective therapeutic approaches against Alzheimer's disease from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Lyciumamide B's bioactivity in different cell lines
A Note on Data Availability: Scientific literature with specific bioactivity data for Lyciumamide B across a wide range of cancer cell lines is currently limited. This guide synthesizes the available information on the anticancer activities of closely related phenolic amides isolated from Lycium barbarum and provides a framework for the experimental validation of this compound's bioactivity.
Introduction
This compound, a phenolic amide isolated from the stem of Lycium barbarum, belongs to a class of natural products that have garnered interest for their potential therapeutic properties. Phenolic amides from Lycium barbarum have been investigated for their anticancer activities, suggesting that this compound may also possess cytotoxic and antiproliferative effects against various cancer cell lines. This guide provides a comparative overview of the reported bioactivity of related compounds, detailed experimental protocols for assessing cytotoxicity and mechanisms of action, and conceptual diagrams of relevant signaling pathways and workflows to aid researchers in the cross-validation of this compound's bioactivity.
Comparative Bioactivity of Phenolic Amides from Lycium barbarum
Table 1: Comparative Cytotoxicity of this compound and Alternative Compounds
| Compound/Extract | Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | e.g., HeLa | MTT | Data not available | e.g., 48 | |
| This compound | e.g., MCF-7 | MTT | Data not available | e.g., 48 | |
| This compound | e.g., A549 | MTT | Data not available | e.g., 48 | |
| This compound | e.g., U87 MG (Glioma) | MTT | Data not available | e.g., 48 | |
| Alternative 1 | e.g., HeLa | MTT | e.g., 48 | ||
| Alternative 2 | e.g., MCF-7 | MTT | e.g., 48 |
Experimental Protocols
To facilitate the cross-validation of this compound's bioactivity, detailed protocols for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Mechanism of Action: Western Blot for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved Caspase-3.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to normalize the expression of the target proteins.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for many anticancer compounds.
References
Unlocking the Therapeutic Potential of Lyciumamides: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lyciumamide analogues, focusing on their structure-activity relationships (SAR) as hypoglycemic agents. We delve into their mechanisms of action, specifically as α-glucosidase inhibitors and peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support ongoing research and drug discovery efforts.
Comparative Analysis of Biological Activity
Recent studies have elucidated the significant potential of Lyciumamides and their analogues, primarily isolated from the fruits of Lycium barbarum, in modulating key targets related to type 2 diabetes. The structural variations among these compounds directly influence their inhibitory effects on α-glucosidase and their agonistic activity towards PPAR-γ.
α-Glucosidase Inhibitory Activity
A series of phenolic amides, structurally analogous to Lyciumamides, have demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia. The table below summarizes the in vitro α-glucosidase inhibitory activities of several of these compounds compared to the standard drug, acarbose (B1664774).
| Compound | Key Structural Features | IC₅₀ (µM)[1] | Potency vs. Acarbose (IC₅₀ = 169.78 µM)[1] |
| 1 | Dimer with a C-5/C-8' linkage | 1.11 | ~153x stronger |
| 11 | Monomer (Feruloyl tyramine) | 33.53 | ~5x stronger |
| 13 | Dimer with a C-8/C-8' linkage | 10.99 | ~15x stronger |
| 14 | Dimer with a C-8/C-7' linkage (Grossamide) | 4.69 | ~36x stronger |
| 15 | Dimer with a C-8-O-C-8' linkage | 12.55 | ~13.5x stronger |
| 16 | Dimer with a C-7/C-8' linkage | 2.98 | ~57x stronger |
| 17 | Dimer with a benzofuran (B130515) ring system (Cannabisin F) | 1.87 | ~91x stronger |
| Acarbose | Standard drug | 169.78 | - |
SAR Insights for α-Glucosidase Inhibition:
-
Dimerization: Dimeric compounds (1, 13-17) generally exhibit significantly higher potency than the monomeric analogue (11), suggesting that a larger molecular scaffold enhances binding to the enzyme.
-
Linkage Type: The type and position of the linkage between the monomeric units play a crucial role in the inhibitory activity. For instance, the benzofuran ring system in compound 17 (Cannabisin F) and the C-5/C-8' linkage in compound 1 contribute to very high potency.
-
Specific Isomers: The specific stereochemistry and linkage positions are critical, as seen in the varying activities of the different dimeric structures.
PPAR-γ Agonistic Activity
PPAR-γ is a nuclear receptor that is a key regulator of adipogenesis and glucose metabolism. Activation of PPAR-γ can improve insulin (B600854) sensitivity, making it a prime target for anti-diabetic drugs. Several Lyciumamide analogues have been identified as moderate PPAR-γ agonists.
| Compound | Key Structural Features | EC₅₀ (µM)[1] |
| 4a | Enantiomer of a cyclobutane-fused dimer | 10.09 |
| 4b | Enantiomer of a cyclobutane-fused dimer | 13.91 |
| 5a | Enantiomer of a cyclobutane-fused dimer | 44.26 |
| 5b | Enantiomer of a cyclobutane-fused dimer | 35.88 |
| 13 | Dimer with a C-8/C-8' linkage | 18.96 |
| 14 | Dimer with a C-8/C-7' linkage (Grossamide) | 11.23 |
| Lyciumamide B (revised as Grossamide K) | Benzofuran-type lignanamide | Promotes preadipocyte differentiation[2][3] |
SAR Insights for PPAR-γ Agonism:
-
Cyclobutane (B1203170) Ring: The presence of a cyclobutane ring, as seen in compounds 4a, 4b, 5a, and 5b, confers PPAR-γ agonistic activity. The stereochemistry of these enantiomers influences their potency.
-
Dimeric Structure: Similar to α-glucosidase inhibition, dimeric structures like compounds 13 and 14 are effective PPAR-γ agonists.
-
Benzofuran System: The revised structure of this compound (Grossamide K) also shows activity, indicating that the benzofuran scaffold is favorable for PPAR-γ interaction and subsequent promotion of adipocyte differentiation.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
α-Glucosidase Inhibitory Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase, which is measured by the reduction in the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (Lyciumamide analogues)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution or acarbose solution to each well.
-
Add 50 µL of α-glucosidase solution (0.1 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
PPAR-γ Agonist Activity Assay
This cell-based assay measures the ability of a compound to activate the PPAR-γ receptor, typically using a reporter gene system in a suitable cell line, such as 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Differentiation-inducing cocktail (e.g., insulin, dexamethasone, isobutylmethylxanthine)
-
Test compounds (Lyciumamide analogues)
-
Rosiglitazone (positive control)
-
Luciferase reporter vector containing a PPAR-responsive element (PPRE)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Culture 3T3-L1 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to reach confluence.
-
Transfect the cells with the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with a differentiation medium containing the differentiation-inducing cocktail and various concentrations of the test compounds or rosiglitazone.
-
Incubate the cells for 48-72 hours to induce adipocyte differentiation and reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
The PPAR-γ agonist activity is expressed as the fold induction of luciferase activity compared to the vehicle control.
-
The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold induction against the compound concentration.
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.
PPAR-γ Signaling Pathway
The following diagram illustrates the mechanism of PPAR-γ activation by Lyciumamide analogues, leading to the regulation of target genes involved in adipogenesis and glucose metabolism.
Caption: PPAR-γ activation by Lyciumamide analogues.
Experimental Workflow for α-Glucosidase Inhibition Assay
This diagram outlines the key steps in the in vitro α-glucosidase inhibitory assay.
Caption: Workflow for the α-glucosidase inhibition assay.
References
- 1. PPARγ-Independent Increase in Glucose Uptake and Adiponectin Abundance in Fat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PPAR gamma in regulating adipocyte differentiation and insulin-responsive glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Lyciumamide B
For researchers, scientists, and drug development professionals handling Lyciumamide B, a naturally occurring alkaloid from the goji berry (Lycium barbarum), adherence to proper disposal protocols is critical for laboratory safety and environmental protection.[1] While specific disposal instructions are mandated by the Safety Data Sheet (SDS) unique to the purchased chemical and local regulations, this guide provides a framework for its safe management and disposal.
I. Chemical and Physical Properties
A summary of key data for this compound is presented below. This information is essential for a preliminary risk assessment, though it is not a substitute for a comprehensive SDS.
| Property | Data | Source |
| CAS Number | 1647111-41-8 | [2][3] |
| Molecular Formula | C36H36N2O8 | [2][3] |
| Molecular Weight | 624.7 g/mol | [3] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [2] |
II. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, the following steps are mandatory:
-
Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of safety, handling, and disposal information. It will contain specific hazard classifications and environmental precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Institutional Approval: All chemical waste disposal must be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines and local, state, and federal regulations.
III. Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of this compound and associated waste. This procedure must be adapted to the specific requirements outlined in the SDS and by your EHS office.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It should be collected in a designated, properly labeled hazardous waste container.
-
Disposal of Solid this compound:
-
Carefully transfer the solid this compound powder into a designated solid chemical waste container.
-
Avoid generating dust. If there is a risk of inhalation, perform this task within a chemical fume hood.
-
-
Disposal of this compound in Solution:
-
Disposal of Contaminated Labware:
-
All materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, must be treated as hazardous waste.
-
Collect these materials in a designated solid waste container.
-
-
Container Management and Final Disposal:
-
Ensure the waste container is securely sealed and clearly labeled with its contents, including "this compound" and any solvents used.
-
Store the sealed container in a designated satellite accumulation area.
-
Arrange for pickup and final disposal by your institution's certified hazardous waste management service.
-
IV. Regulatory Considerations
Experimental Workflow and Logical Relationships
To ensure procedural clarity, the logical workflow for the safe disposal of this compound is illustrated below.
References
- 1. This compound | 1647111-41-8 | XQC11141 | Biosynth [biosynth.com]
- 2. This compound | CAS:1647111-41-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. epa.gov [epa.gov]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
Safeguarding Researchers: A Comprehensive Guide to Handling Lyciumamide B
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Lyciumamide B. It includes detailed operational procedures and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against potential exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Unpacking and Storage | - Double nitrile gloves- Protective gown- Eye protection (safety glasses with side shields or goggles) |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown- Eye protection (goggles)- Face shield- N95 respirator |
| Dissolution and Handling of Solutions | - Double nitrile gloves- Protective gown- Eye protection (safety glasses with side shields or goggles) |
| Waste Disposal | - Double nitrile gloves- Protective gown- Eye protection (goggles) |
| Spill Cleanup | - Industrial thickness gloves (>0.45mm)- Impervious gown- Goggles and face shield- N95 respirator or powered air-purifying respirator (PAPR) for large spills |
Operational Plan: From Receipt to Use
A structured workflow is critical to minimize the risk of exposure and contamination. The following diagram and protocol outline the recommended step-by-step procedures for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
